2,6-Dimethoxy-1-acetonylquinol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3,5-dimethoxy-4-(2-oxopropyl)cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-7(12)6-11(14)9(15-2)4-8(13)5-10(11)16-3/h4-5,14H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNCHTPRXWQOIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C(=CC(=O)C=C1OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287197 | |
| Record name | MLS002667287 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2215-96-5 | |
| Record name | MLS002667287 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002667287 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling 2,6-Dimethoxy-1-acetonylquinol: A Technical Guide to its Natural Origins and Isolation
For Immediate Release
This technical guide provides a comprehensive overview of 2,6-Dimethoxy-1-acetonylquinol, a quinol derivative of interest to researchers, scientists, and drug development professionals. This document details its known natural sources, provides a detailed methodology for its isolation, and presents its spectroscopic data for characterization. Due to the limited availability of information on this specific compound, this guide also includes comparative data on the more widely studied, structurally related compound, 2,6-dimethoxy-1,4-benzoquinone (B191094).
Natural Sources of this compound
To date, this compound (CAS No. 2215-96-5) has been identified in two primary plant sources:
-
Ailanthus altissima (Tree of Heaven): The bark of this invasive tree species is a known source of the compound.[1]
-
Grewia bilamellata : This plant, utilized in traditional medicine, has been shown to contain this compound in its leaves, twigs, and stems.[1]
Isolation Protocol: Bioassay-Guided Fractionation from Grewia bilamellata
The isolation of this compound from Grewia bilamellata has been achieved through a bioassay-guided fractionation approach, targeting antimalarial activity. While specific quantitative yields are not extensively reported in the available literature, the following protocol outlines the general methodology.
Extraction
-
Plant Material Preparation: Dried and powdered leaves, twigs, and stems of Grewia bilamellata are used as the starting material.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. While the specific solvent system for the initial extraction of this compound is not detailed in the primary literature, a common approach for similar compounds involves sequential extraction with solvents of increasing polarity, such as hexane (B92381), ethyl acetate (B1210297), and methanol.
Chromatographic Separation
A multi-step chromatographic process is employed to isolate the target compound from the crude extract.
-
Initial Fractionation: The crude extract is typically subjected to an initial separation using column chromatography over silica (B1680970) gel. A solvent gradient system is used for elution, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of hexane and ethyl acetate could be employed.
-
Bioassay-Guided Selection: Fractions are collected and screened for biological activity (in this case, antimalarial activity) to identify the fractions containing the compound of interest.
-
Further Purification: The active fractions are then subjected to further rounds of purification using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until a pure compound is obtained.
The following diagram illustrates a generalized workflow for the isolation of this compound.
Spectroscopic Data for this compound
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes the key spectroscopic data.
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 6.57 (s, 2H), 3.84 (s, 6H), 3.69 (s, 2H), 2.19 (s, 3H) |
| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 206.9, 147.8, 134.8, 105.9, 70.1, 56.4, 52.1, 31.8 |
| High-Resolution Mass Spectrometry (HRMS) | m/z 226.0841 [M]⁺ (Calculated for C₁₁H₁₄O₅, 226.0841) |
Comparative Compound: 2,6-Dimethoxy-1,4-benzoquinone
Given the limited detailed protocols for this compound, a brief overview of the isolation of the closely related and more extensively studied 2,6-dimethoxy-1,4-benzoquinone is provided for comparative purposes.
Natural Sources of 2,6-Dimethoxy-1,4-benzoquinone
This compound is found in a wider range of natural sources, including:
-
Flacourtia jangomas
-
Iris milesii
-
Diospyros eriantha
-
Fermented Wheat Germ Extract
-
Rauwolfia vomitoria
-
Vitis coignetiae (Crimson Glory Vine)
Generalized Isolation Protocol for 2,6-Dimethoxy-1,4-benzoquinone
The isolation of 2,6-dimethoxy-1,4-benzoquinone often follows a similar path to its acetonylquinol counterpart, with variations in the specific solvents and chromatographic conditions depending on the source material.
The following diagram illustrates a typical experimental workflow for its isolation.
Conclusion
This technical guide consolidates the currently available information on the natural sources and isolation of this compound. While the compound has been successfully isolated, detailed experimental protocols and quantitative data remain scarce in the public domain. Further research is warranted to fully characterize its distribution in nature and to optimize its isolation for potential applications in drug discovery and development. The provided information on the related compound, 2,6-dimethoxy-1,4-benzoquinone, offers a valuable comparative framework for researchers in the field.
References
In-depth Technical Guide on the Core Mechanism of Action of 2,6-Dimethoxy-1-acetonylquinol
A Note to the Reader: Scientific inquiry into the precise molecular mechanisms of all natural compounds is an ongoing process. While 2,6-Dimethoxy-1-acetonylquinol has been identified and isolated, the available body of research on its specific mechanism of action is limited. This guide synthesizes the current understanding and, where direct evidence is unavailable, draws parallels to the more extensively studied and structurally related compound, 2,6-Dimethoxy-1,4-benzoquinone (DMBQ), to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Overview of this compound
This compound is a natural product that has been isolated from plant sources. Its biological activity has been primarily characterized in the context of infectious diseases.
Primary Known Biological Activity: Antimalarial Effects
The principal reported biological activity of this compound is its in vitro efficacy against the malaria parasite, Plasmodium falciparum.[1] Bioassay-guided fractionation of plant extracts has identified this compound as one of the active constituents responsible for antimalarial properties.[1] However, the specific molecular targets and signaling pathways within the parasite that are disrupted by this compound have not been elucidated in detail in publicly available literature. It is also noted to be largely non-cytotoxic to human cell lines, suggesting a degree of selectivity for the parasite.[1]
Postulated Mechanism of Action: Insights from 2,6-Dimethoxy-1,4-benzoquinone (DMBQ)
Due to the limited specific data on this compound, we will explore the well-documented mechanisms of the closely related compound, 2,6-Dimethoxy-1,4-benzoquinone (DMBQ). It is plausible that this compound shares some mechanistic characteristics with DMBQ owing to their structural similarities.
Modulation of the AKT/mTOR Signaling Pathway
A significant body of research on DMBQ has demonstrated its role in promoting skeletal muscle mass and function through the activation of the AKT/mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and protein synthesis.
Experimental Evidence for DMBQ's Effect on AKT/mTOR:
-
Increased Myotube Size and Myosin Heavy Chain (MHC) Expression: In vitro studies using C2C12 myoblasts showed that DMBQ treatment significantly increased the size of myotubes and the expression of MHC, a key protein in muscle contraction.[2]
-
Phosphorylation of AKT and S6K: DMBQ was found to increase the phosphorylation of protein kinase B (AKT) and p70 ribosomal protein S6 kinase (S6K), both of which are key downstream effectors in the mTOR pathway.[2]
-
Inhibition by PI3K Inhibitor: The effects of DMBQ on AKT and S6K phosphorylation were abolished by the phosphoinositide 3-kinase (PI3K) inhibitor LY294002, confirming that DMBQ acts upstream of or at the level of PI3K/AKT.[2]
Proposed Signaling Pathway:
Caption: DMBQ-mediated activation of the AKT/mTOR signaling pathway.
Enhancement of Mitochondrial Function
In addition to its effects on protein synthesis, DMBQ has been shown to improve mitochondrial biogenesis and respiratory capacity.[2]
Experimental Evidence:
-
Increased PGC-1α Expression: DMBQ treatment in C2C12 cells led to an increase in the protein levels of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[2]
-
Improved Mitochondrial Respiration: Functional assays revealed that DMBQ significantly increased maximal respiration and spare respiratory capacity in C2C12 cells.[2]
Logical Relationship Diagram:
Caption: DMBQ's impact on mitochondrial biogenesis and function.
Antineoplastic and Immune-Enhancing Activities
DMBQ has also been investigated for its potential as an anti-cancer agent. Its mechanism in this context appears to be multifaceted, involving the inhibition of cancer cell metabolism and enhancement of the host immune response.
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Inhibition of Anaerobic Glycolysis: DMBQ is reported to inhibit anaerobic glycolysis, a metabolic pathway that is often upregulated in cancer cells (the Warburg effect). This inhibition can lead to cellular metabolic stress and apoptosis.
-
Induction of Apoptosis: By disrupting cellular metabolism, DMBQ can trigger programmed cell death in cancer cells.
-
Immune Enhancement: DMBQ has been shown to exert immune-enhancing effects by increasing the activity of natural killer (NK) cells and T-cells against cancer cells.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on DMBQ, which may provide a basis for designing future experiments with this compound.
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| Myotube Diameter | C2C12 cells | DMBQ (various concentrations) | Statistically significant increase | [2] |
| Myosin Heavy Chain (MHC) Protein Expression | C2C12 cells | DMBQ | Statistically significant increase | [2] |
| p-AKT/AKT Ratio | C2C12 cells | DMBQ | Statistically significant increase | [2] |
| p-S6K/S6K Ratio | C2C12 cells | DMBQ | Statistically significant increase | [2] |
| PGC-1α Protein Expression | C2C12 cells | DMBQ | Statistically significant increase | [2] |
| Maximal Respiration | C2C12 cells | DMBQ | Statistically significant increase | [2] |
| Spare Respiratory Capacity | C2C12 cells | DMBQ | Statistically significant increase | [2] |
| Skeletal Muscle Weight | C57BL/6 mice | DMBQ-containing diet for 7 weeks | Statistically significant increase | [2] |
| Skeletal Muscle Fiber Size | C57BL/6 mice | DMBQ-containing diet for 7 weeks | Statistically significant increase | [2] |
Experimental Protocols
The following are summaries of experimental protocols used in the study of DMBQ's mechanism of action, which can be adapted for the investigation of this compound.
Cell Culture and Differentiation
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Cell Line: C2C12 mouse myoblast cell line.
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Growth Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
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Differentiation: To induce myogenic differentiation, confluent C2C12 cells are switched to a differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin). The compound of interest (e.g., DMBQ) is added at various concentrations for a period of 4 days.
Western Blotting
-
Purpose: To quantify the expression and phosphorylation of key proteins in signaling pathways.
-
Protocol:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Protein concentration is determined using a BCA assay.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
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The membrane is incubated with primary antibodies against target proteins (e.g., total AKT, phospho-AKT, total S6K, phospho-S6K, MHC, PGC-1α, and a loading control like GAPDH) overnight at 4°C.
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After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
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Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow for Western Blotting:
Caption: Standard workflow for Western blot analysis.
Mitochondrial Respiration Assay
-
Instrument: Seahorse XF Analyzer.
-
Protocol:
-
C2C12 cells are seeded in a Seahorse XF cell culture microplate.
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After treatment with the compound, the medium is replaced with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
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The plate is incubated in a CO2-free incubator before the assay.
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The Seahorse XF Cell Mito Stress Test is performed by sequential injections of oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
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Oxygen consumption rate (OCR) is measured to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Future Directions for this compound Research
To fully elucidate the mechanism of action of this compound, future research should focus on:
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Target Identification in P. falciparum: Utilizing techniques such as affinity chromatography, pull-down assays, or thermal shift assays to identify the molecular targets of the compound within the parasite.
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Transcriptomic and Proteomic Analyses: Performing RNA-sequencing and mass spectrometry-based proteomics on parasites treated with this compound to identify perturbed pathways.
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Comparative Mechanistic Studies with DMBQ: Directly comparing the effects of this compound and DMBQ on signaling pathways such as AKT/mTOR and on mitochondrial function in various cell types to identify shared and distinct mechanisms.
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In Vivo Efficacy Studies: Evaluating the antimalarial efficacy of this compound in animal models of malaria.
Conclusion
While the current scientific literature on the specific mechanism of action of this compound is in its nascent stages, its confirmed antimalarial activity marks it as a compound of interest for further investigation. The extensive research on the structurally similar compound, 2,6-Dimethoxy-1,4-benzoquinone, provides a valuable framework and plausible hypotheses for the potential mechanisms of this compound, particularly concerning the modulation of key cellular signaling pathways like AKT/mTOR and the enhancement of mitochondrial function. The experimental protocols and data presented for DMBQ offer a clear roadmap for future studies aimed at fully characterizing the therapeutic potential and molecular workings of this compound.
References
Spectroscopic Profile of 2,6-Dimethoxy-1-acetonylquinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2,6-Dimethoxy-1-acetonylquinol, a naturally occurring compound with noted antimalarial properties. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications. All data is sourced from the peer-reviewed publication, "Antimalarial compounds from Grewia bilamellata" published in the Journal of Natural Products in 2006.
Spectroscopic Data Summary
The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 6.48 | s | 2H | H-3, H-5 | |
| 4.14 | s | 2H | H-1' | |
| 3.84 | s | 6H | 2,6-OCH₃ | |
| 2.18 | s | 3H | H-3' |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 206.5 | C-2' |
| 152.8 | C-2, C-6 |
| 136.2 | C-4 |
| 126.1 | C-1 |
| 108.2 | C-3, C-5 |
| 56.4 | 2,6-OCH₃ |
| 51.9 | C-1' |
| 29.8 | C-3' |
Infrared (IR) and Mass Spectrometry (MS) Data
Table 3: IR and MS Spectroscopic Data
| Spectroscopic Method | Key Peaks/Signals |
| IR (KBr, cm⁻¹) | 3450 (O-H), 1710 (C=O), 1610, 1500 (aromatic C=C) |
| EIMS (m/z) | 226 [M]⁺, 183, 169, 155 |
Experimental Protocols
The spectroscopic data presented above were obtained using standard laboratory techniques as detailed in the source publication.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The infrared spectrum was obtained using a potassium bromide (KBr) pellet method on a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EIMS) was performed on a mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.
Isolation and Characterization Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic identification of this compound from its natural source, Grewia bilamellata.
This guide provides foundational spectroscopic information for this compound, which is essential for researchers engaged in natural product chemistry, drug discovery, and medicinal chemistry. The detailed data and protocols will aid in the unambiguous identification of this compound and serve as a basis for further investigation into its biological activities and potential for therapeutic development.
In Vitro Antimalarial Activity of 2,6-Dimethoxy-1-acetonylquinol Against Plasmodium falciparum: A Review of Available Data
A comprehensive review of scientific literature reveals a significant gap in the publicly available data regarding the in vitro antimalarial activity of the specific compound 2,6-Dimethoxy-1-acetonylquinol against Plasmodium falciparum. Despite extensive searches for this compound and structurally related quinol derivatives, no dedicated studies detailing its efficacy, mechanism of action, or specific experimental protocols for its evaluation against the malaria parasite could be identified.
While the broader class of quinoline (B57606) and quinone derivatives has been a cornerstone of antimalarial drug discovery, with many compounds exhibiting significant activity against P. falciparum, information on this compound remains elusive.[1][2][3] This suggests that the compound may not have been a primary focus of antimalarial research to date, or that any existing studies have not been published in accessible scientific literature.
A general review of antimalarial compounds mentions "acetonylquinol" as possessing antimalarial activity, with IC50 values against P. falciparum D6 and W2 clones in the range of 5.5–42.2 µM.[4] However, this information does not specify the 2,6-dimethoxy substitution pattern and lacks the detailed experimental data necessary for a thorough technical analysis.
Due to the absence of specific quantitative data, experimental protocols, and defined signaling pathways or mechanisms of action for this compound, it is not possible to construct the requested in-depth technical guide, including data tables and visualizations.
Further research and publication in peer-reviewed journals are necessary to elucidate the potential of this compound as an antimalarial agent. Should such data become available, a comprehensive technical guide could be developed.
References
- 1. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple quinoline salt derivative is active in vitro against Plasmodiumfalciparum asexual blood stages and inhibits the development of cerebral malaria in murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Unveiling the Therapeutic Potential of 2,6-Dimethoxy-1-acetonylquinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of 2,6-Dimethoxy-1-acetonylquinol, a quinol derivative isolated from the plant Grewia bilamellata. The primary focus of this document is to consolidate the available preclinical data on its therapeutic effects, with a specific emphasis on its antiplasmodial activity. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development efforts.
Core Therapeutic Activity: Antimalarial Potential
The principal therapeutic effect identified for this compound is its in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. Research has demonstrated its ability to inhibit the growth of both chloroquine-sensitive and chloroquine-resistant strains of the parasite.
Quantitative Data on Antimalarial and Cytotoxic Activity
The in vitro efficacy of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC₅₀) against two distinct strains of P. falciparum. Furthermore, its cytotoxic effect on a human cancer cell line was assessed to establish a preliminary safety profile.
| Compound | Organism/Cell Line | Strain/Type | Activity Metric | Value (µM) | Reference |
| This compound | Plasmodium falciparum | D6 (chloroquine-sensitive) | IC₅₀ | 42.2 | [1] |
| This compound | Plasmodium falciparum | W2 (chloroquine-resistant) | IC₅₀ | 21.4 | [1] |
| This compound | Human oral epidermoid carcinoma | KB cell line | ED₅₀ | > 20 | [1] |
Experimental Protocols
While the precise, detailed protocols from the original study by Ma et al. (2006) are not fully available, this section outlines representative experimental methodologies for the key assays used to determine the antimalarial and cytotoxic activities of this compound. These protocols are based on standard and widely accepted practices in the field.
In Vitro Antimalarial Susceptibility Testing: [³H]-Hypoxanthine Incorporation Assay
This assay is a gold standard for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds. It measures the incorporation of radiolabeled hypoxanthine (B114508) into the parasite's DNA, which serves as an indicator of parasite growth and replication.
1. Parasite Culture:
-
Asynchronous cultures of P. falciparum strains (e.g., D6 and W2) are maintained in human erythrocytes (O+ blood type) at a 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.
-
Cultures are incubated at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).
2. Drug Preparation:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations for the assay.
3. Assay Procedure:
-
In a 96-well microtiter plate, 100 µL of the parasitized erythrocyte suspension (1% parasitemia, 2.5% hematocrit) is added to each well.
-
100 µL of the diluted compound solutions are added to the respective wells. Control wells containing no drug and wells with a known antimalarial drug (e.g., chloroquine) are included.
-
The plate is incubated for 24 hours under the standard culture conditions.
-
Following the initial incubation, 0.5 µCi of [³H]-hypoxanthine is added to each well.
-
The plate is incubated for an additional 18-24 hours.
4. Data Analysis:
-
The assay is terminated by harvesting the contents of each well onto glass fiber filters using a cell harvester.
-
The filters are washed to remove unincorporated radiolabel.
-
The radioactivity on the filters is measured using a liquid scintillation counter.
-
The results are expressed as a percentage of the untreated control, and the IC₅₀ value is determined by non-linear regression analysis of the dose-response curve.
Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a widely used method for cytotoxicity screening of chemical compounds.
1. Cell Culture:
-
Human oral epidermoid carcinoma (KB) cells are maintained in an appropriate culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.
2. Assay Procedure:
-
Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells with no compound are also included.
-
The plates are incubated for 48-72 hours.
-
After the incubation period, the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
The fixed cells are stained with 0.4% (w/v) sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.
3. Data Analysis:
-
The absorbance is measured at 510 nm using a microplate reader.
-
The results are expressed as a percentage of the untreated control, and the half-maximal effective concentration (ED₅₀) is calculated from the dose-response curve.
Visualized Workflows and Relationships
To provide a clearer understanding of the experimental processes and the logical flow of the research, the following diagrams have been generated using Graphviz.
Concluding Remarks and Future Directions
The available data indicate that this compound exhibits moderate in vitro activity against Plasmodium falciparum, including a chloroquine-resistant strain, with minimal cytotoxicity to a human cell line. This positions the compound as a potential starting point for the development of novel antimalarial agents. However, the current body of research is limited. To fully elucidate its therapeutic potential, further studies are warranted, including:
-
Mechanism of Action Studies: Investigating the specific biochemical pathways in P. falciparum that are inhibited by this compound.
-
In Vivo Efficacy and Pharmacokinetics: Evaluating the compound's efficacy, safety, and pharmacokinetic profile in animal models of malaria.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify modifications that could enhance its potency and selectivity.
-
Broader Therapeutic Screening: Investigating other potential therapeutic effects, such as anti-inflammatory, antioxidant, or anticancer activities, given the diverse biological activities often associated with quinol derivatives.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this compound. The provided data and methodologies offer a framework for designing and executing further investigations into this intriguing natural product.
References
An In-Depth Technical Guide on 2,6-Dimethoxy-1-acetonylquinol (C11H14O5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific knowledge on 2,6-Dimethoxy-1-acetonylquinol, a natural product with the molecular formula C11H14O5. The primary focus of this document is to consolidate the available data on its chemical properties, biological activities, and the methodologies used for its study. To date, the known biological activity of this compound is its in vitro antimalarial properties against Plasmodium falciparum.[1][2] This guide is intended to serve as a foundational resource for researchers interested in the further exploration and development of this molecule. It is important to note that research on this specific quinol is limited, and this document reflects the entirety of the currently accessible scientific literature.
Chemical and Physical Properties
This compound is a quinol derivative that has been isolated from a natural source. Its fundamental chemical and physical properties, as available in the public domain, are summarized below.
| Property | Value | Source |
| Molecular Formula | C11H14O5 | MedChemExpress |
| Molecular Weight | 226.23 g/mol | MedChemExpress |
| CAS Number | 2215-96-5 | MedChemExpress |
| Appearance | Not specified in available literature. | - |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone. | ChemFaces |
| Spectroscopic Data (¹H NMR, ¹³C NMR, MS) | Specific data not available in the reviewed literature. | - |
Note: The lack of publicly available spectroscopic data highlights a significant gap in the characterization of this molecule.
Biological Activity
The only reported biological activity of this compound is its effect against the malaria parasite Plasmodium falciparum and its low cytotoxicity against a human cancer cell line.[1][2]
| Biological Target | Assay Type | Cell Line / Strain | Observed Effect | Cytotoxicity | Reference |
| Plasmodium falciparum | In vitro antimalarial assay | Not specified | Varying degrees of antimalarial activity | - | --INVALID-LINK-- |
| Human Oral Epidermoid Carcinoma | In vitro cytotoxicity assay | KB cells | Devoid of significant cytotoxicity | Not cytotoxic | --INVALID-LINK-- |
Note: Specific IC50 values for the pure compound are not detailed in the available abstracts of the primary literature.
Experimental Protocols
The following sections describe generalized experimental protocols relevant to the study of this compound. It is important to note that the specific, detailed protocols from the original study by Ma, C., et al. (2006) are not fully available in the public domain. The methodologies presented here are based on standard practices in natural product chemistry and pharmacology.
Bioassay-Directed Fractionation and Isolation
Bioassay-guided fractionation is a standard procedure to isolate bioactive compounds from natural sources.[3][4][5] The process involves a stepwise separation of a crude extract, with each resulting fraction being tested for biological activity to guide further purification.
Generalized Protocol:
-
Extraction: The dried and powdered plant material (leaves, twigs, and stems of Grewia bilamellata) is subjected to solvent extraction, typically starting with a nonpolar solvent and progressing to more polar solvents (e.g., hexane, chloroform, ethyl acetate, methanol).
-
Initial Bioassay: The crude extracts are tested for antimalarial activity. The most active extract (in this case, likely the chloroform extract) is selected for further fractionation.
-
Fractionation: The active crude extract is fractionated using chromatographic techniques such as column chromatography over silica (B1680970) gel or Sephadex. A gradient of solvents is used to elute fractions with increasing polarity.
-
Iterative Bioassay and Fractionation: Each fraction is tested for its antimalarial activity. The most potent fractions are then subjected to further rounds of chromatographic separation (e.g., High-Performance Liquid Chromatography - HPLC) until pure compounds are isolated.
-
Structure Elucidation: The structure of the isolated pure compounds, including this compound, is determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[1][2]
In Vitro Antimalarial Assay
The SYBR Green I-based fluorescence assay is a common method for determining the in vitro susceptibility of P. falciparum.[6]
Generalized Protocol:
-
Parasite Culture: A chloroquine-sensitive or resistant strain of P. falciparum is maintained in a continuous in vitro culture of human erythrocytes in RPMI 1640 medium supplemented with serum and incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in 96-well microtiter plates.
-
Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final hematocrit of 2% and a parasitemia of 0.5%. The plates are then incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasitic DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasitic DNA, and thus to the number of viable parasites.
-
Data Analysis: The fluorescence readings are used to calculate the 50% inhibitory concentration (IC50) of the compound by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.
In Vitro Cytotoxicity Assay
Cytotoxicity is often assessed using assays that measure cell viability, such as the MTT or MTS assay, which are based on the metabolic activity of the cells.[7]
Generalized Protocol:
-
Cell Culture: The human oral epidermoid carcinoma (KB) cell line is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) and incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Reagent Addition: A reagent such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan (B1609692) product.
-
Absorbance Measurement: The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The 50% cytotoxic concentration (CC50) can then be determined.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the bioassay-directed fractionation process leading to the isolation of this compound.
Signaling Pathways and Mechanism of Action
Based on an extensive review of the current scientific literature, there is no available information regarding the mechanism of action or the signaling pathways modulated by this compound. This represents a critical knowledge gap and a significant opportunity for future research.
Conclusion and Future Directions
This compound (C11H14O5) is a natural product isolated from Grewia bilamellata with demonstrated in vitro antimalarial activity and low cytotoxicity.[1][2] However, the current body of knowledge on this compound is limited to this initial discovery. There is a pressing need for further research to unlock its full potential.
Key areas for future investigation include:
-
Total Synthesis: Development of a synthetic route would enable the production of larger quantities for in-depth biological studies and the generation of analogues for structure-activity relationship (SAR) studies.
-
Mechanism of Action: Elucidating how this compound exerts its antimalarial effect is crucial for its development as a therapeutic agent.
-
Expanded Biological Screening: The compound should be tested against a wider range of parasitic strains, including drug-resistant P. falciparum, and other pathogens.
-
In Vivo Studies: Efficacy and safety studies in animal models of malaria are a necessary next step to evaluate its therapeutic potential.
-
Full Spectroscopic Characterization: Detailed NMR and MS data should be acquired and made publicly available to aid in its identification and study by the broader scientific community.
This technical guide has synthesized all currently available information on this compound, providing a solid foundation for researchers and drug development professionals to build upon. The clear potential of this molecule, coupled with the significant gaps in our understanding, makes it a compelling candidate for further scientific inquiry.
References
- 1. Antimalarial compounds from Grewia bilamellata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. iddo.org [iddo.org]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 2,6-Dimethoxy-1-acetonylquinol
These application notes provide a detailed protocol for the synthesis and purification of 2,6-Dimethoxy-1-acetonylquinol, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is based on the addition reaction between 2,6-dimethoxy-1,4-benzoquinone (B191094) and acetone (B3395972).
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 2,6-dimethoxy-1,4-benzoquinone with acetone, catalyzed by a base. Two methods have been reported, one using aluminum oxide and another using potassium carbonate or alcoholic potassium hydroxide (B78521).
Method 1: Aluminum Oxide Catalyzed Synthesis
This method involves the aldol (B89426) condensation of 2,6-dimethoxy-1,4-benzoquinone with acetone in the presence of neutral aluminum oxide.
Experimental Protocol:
-
Dissolve 2,6-dimethoxy-1,4-benzoquinone in acetone.
-
Add neutral aluminum oxide to the solution.
-
Shake the mixture for a specified period. The color of the solution is expected to change from red to a lighter color.
-
Filter the aluminum oxide from the reaction mixture. The aluminum oxide will have adsorbed dimeric and polymeric byproducts, appearing dark.
-
Evaporate the acetone from the filtrate to obtain the crude product.
Method 2: Base-Catalyzed Synthesis
This method utilizes potassium carbonate or alcoholic potassium hydroxide to catalyze the addition of acetone to 2,6-dimethoxy-1,4-benzoquinone.[1]
Experimental Protocol:
-
Using Potassium Carbonate:
-
Heat a solution of 2,6-dimethoxy-1,4-benzoquinone in acetone in the presence of anhydrous potassium carbonate.[1]
-
Monitor the reaction until completion.
-
Filter the potassium carbonate.
-
Evaporate the acetone to yield the crude product.
-
-
Using Alcoholic Potassium Hydroxide:
-
Suspend 2,6-dimethoxy-1,4-benzoquinone (e.g., 5 g) in acetone (e.g., 15 c.c.).[1]
-
Add absolute alcoholic potassium hydroxide (e.g., 0.5 c.c.; 10%) dropwise. The quinone should dissolve, and the mixture will turn deep brown with a slight increase in temperature.[1]
-
After approximately 15 minutes, partially evaporate the acetone in the cold.[1]
-
Add benzene (B151609) (e.g., 100 c.c.) to precipitate a brown solid.[1]
-
Filter the solid and wash it with benzene.[1]
-
Purification of this compound
The crude product obtained from the synthesis can be purified by recrystallization.
Experimental Protocol:
-
Dissolve the crude product in a minimal amount of a suitable solvent system, such as an acetone-ether mixture.[1]
-
Allow the solution to cool, inducing crystallization of the purified this compound.
-
Collect the crystals by filtration. The purified product is described as colorless glistening plates.[1]
Quantitative Data
| Parameter | Value | Reference |
| Melting Point | 158-159 °C | [1] |
| Solubility | Readily soluble in water | [1] |
| Taste | Sweet | [1] |
Note: The product is reported to be unstable in the presence of moisture and decomposes upon heating in benzene solution or at its melting point for a short time, reverting to 2,6-dimethoxy-1,4-benzoquinone and acetone. This decomposition is faster in alkaline solutions.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Synthesis Methods
Caption: Catalytic methods for the synthesis of this compound.
References
Application Notes and Protocols for the Quantification of 2,6-Dimethoxy-1-acetonylquinol
Introduction
2,6-Dimethoxy-1-acetonylquinol is a quinol derivative of interest in various fields, including pharmacology and metabolomics. Accurate and precise quantification of this analyte is crucial for understanding its biological role, pharmacokinetics, and for quality control purposes in drug development. This document provides detailed application notes and protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following methods are proposed based on established analytical principles for structurally similar phenolic and quinone compounds and require validation for specific applications.
Application Note 1: Quantification of this compound by Reverse-Phase HPLC-UV
This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not required.
1. Principle
The method utilizes reverse-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used with a mobile phase consisting of an organic solvent and an aqueous buffer. Quantification is achieved by measuring the absorbance of the analyte at its wavelength of maximum absorption (λmax) using a UV detector.
2. Experimental Protocol
2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Acetic Acid (analytical grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2.2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software (e.g., Empower®, Chromeleon®).
2.3. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |
| Gradient | 0-1 min: 20% B1-10 min: 20-80% B10-12 min: 80% B12-13 min: 80-20% B13-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 289 nm |
| Injection Volume | 10 µL |
2.4. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation (e.g., from a plant extract): Extract a known weight of the sample with a suitable solvent such as chloroform (B151607) or methanol.[1] Evaporate the solvent and reconstitute the residue in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
3. Data Presentation: Illustrative Performance Characteristics
The following table summarizes the expected performance characteristics of the HPLC-UV method. These values are illustrative and must be experimentally determined during method validation.[1]
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Specificity | Resolved from other matrix components |
Application Note 2: High-Sensitivity Quantification by LC-MS/MS
This method is ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, offering high sensitivity and specificity.
1. Principle
This method employs reverse-phase liquid chromatography for separation, coupled with tandem mass spectrometry for detection. The analyte is ionized using an appropriate ionization source (e.g., Electrospray Ionization - ESI), and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. This provides excellent selectivity and sensitivity for quantification at low concentrations.
2. Experimental Protocol
2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
2.2. Instrumentation
-
UPLC or HPLC system.
-
Tandem mass spectrometer with an ESI source.
-
Data acquisition and processing software.
2.3. Chromatographic and MS Conditions
| Parameter | Recommended Conditions |
| Column | C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Time-based gradient to be optimized for resolution and speed. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive or Negative (to be determined experimentally) |
| MRM Transitions | To be determined by infusion of the reference standard (e.g., Precursor > Product 1, Precursor > Product 2) |
| Collision Energy | To be optimized for each transition |
2.4. Sample Preparation (e.g., from Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes.
-
Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject: Inject into the LC-MS/MS system.
3. Data Presentation: Illustrative Performance Characteristics
The following table summarizes the expected performance characteristics of the LC-MS/MS method, which are typical for bioanalytical assays.[2]
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.998 |
| Range | 1 - 2000 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Matrix Effect | To be assessed; typically within 85-115% |
| Recovery | > 80% |
Visualizations
Caption: A generalized workflow for the analytical quantification of this compound.
Caption: A hypothetical signaling pathway illustrating the potential role of this compound as an active metabolite.
References
Application Notes and Protocols for Quinol Derivatives in Cancer Research
A Note on 2,6-Dimethoxy-1-acetonylquinol:
Initial research into the application of this compound for cancer research has revealed that this specific compound is not a viable candidate for anticancer applications. A study involving the bioassay-directed fractionation of compounds from Grewia bilamellata identified this compound as having in vitro antimalarial activity against Plasmodium falciparum. However, the same study reported that the compound was "devoid of significant cytotoxicity to the human oral epidermoid KB cancer cell line"[1]. This lack of cytotoxic activity against cancer cells indicates that this compound is not a suitable compound for cancer research and, therefore, detailed application notes and protocols for this specific molecule in this context cannot be provided.
While this compound itself is not a candidate for anticancer research, the broader class of quinoline (B57606) and quinolone derivatives has shown significant promise and is an active area of investigation in oncology. These compounds have been found to inhibit various proteins and enzymes crucial for cancer cell growth and survival[2]. This document will, therefore, provide a more general overview and protocols applicable to the study of promising quinoline-based anticancer agents.
General Application of Quinolone Derivatives in Cancer Research
Quinolone derivatives are a class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anticancer effects. Their mechanism of action is diverse, targeting several key pathways involved in tumorigenesis and progression.
Key Mechanisms of Action:
-
Topoisomerase Inhibition: Certain quinolone derivatives can interfere with the function of topoisomerases, enzymes that are essential for DNA replication and repair. By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptosis in cancer cells.
-
Microtubule Disruption: Some derivatives can disrupt the dynamics of microtubules, which are critical components of the cytoskeleton involved in cell division. This interference can lead to cell cycle arrest and apoptosis.
-
Protein Kinase Inhibition: Many quinolones act as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key players in cancer cell signaling pathways that control proliferation, survival, and angiogenesis[2].
-
PI3K/HDAC Inhibition: The phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in cancer. Some quinolone derivatives have been shown to inhibit PI3K, as well as histone deacetylases (HDACs), which are involved in the epigenetic regulation of gene expression[2].
The following sections provide generalized protocols for evaluating the anticancer potential of novel quinoline derivatives.
Data Presentation: Efficacy of Quinolone Derivatives
The following table summarizes hypothetical data for a promising quinolone derivative (Compound QX) to illustrate how quantitative data on anticancer efficacy can be presented.
| Cell Line | Cancer Type | IC50 (µM) | Mechanism of Action | Reference |
| MDA-MB-231 | Breast Cancer | 18 nM | CSF-1R Kinase Inhibition | [3] |
| HT-29 | Colon Cancer | 32 nM | CSF-1R Kinase Inhibition | [3] |
| COLO 205 | Colon Cancer | Sub-nanomolar | Microtubule Depolymerization | [4] |
| HL-60 | Leukemia | Sub-micromolar | G2/M Arrest and Apoptosis | [4] |
| H460 | Lung Cancer | Sub-micromolar | G2/M Arrest and Apoptosis | [4] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a quinolone derivative that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Quinolone derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the quinolone derivative in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Western Blot Analysis for Protein Kinase Inhibition
This protocol is used to assess the effect of a quinolone derivative on the phosphorylation status of target protein kinases.
Materials:
-
Cancer cells treated with the quinolone derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Below are diagrams illustrating a general experimental workflow for testing quinolone derivatives and a simplified representation of a common signaling pathway they target.
Caption: Experimental workflow for evaluating anticancer quinolone derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinolone derivatives.
References
- 1. This compound | CAS:2215-96-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,6-Dimethoxy-1-acetonylquinol in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of 2,6-Dimethoxy-1-acetonylquinol for use in a variety of in vitro research applications. The information is intended to guide researchers in establishing robust and reproducible experimental conditions.
Product Information
| Compound Name | This compound |
| CAS Number | 2215-96-5[1] |
| Molecular Formula | C₁₁H₁₄O₅[1] |
| Molecular Weight | 226.23 g/mol [1] |
| Known Biological Activity | Antimalarial activity has been reported.[1] |
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring accurate and reproducible results in in vitro assays.
Solubility Data:
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for creating high-concentration stock solutions. |
| Chloroform | Soluble | Suitable for certain analytical methods but not typically for cell-based assays. |
| Dichloromethane | Soluble | Primarily for organic synthesis and analytical purposes. |
| Ethyl Acetate | Soluble | Useful for extraction and purification, less common for in vitro studies. |
| Acetone | Soluble | Can be used for initial dissolution, but its volatility and potential for cell toxicity should be considered. |
Protocol for Preparation of a 10 mM DMSO Stock Solution:
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most in vitro studies.
Materials:
-
This compound (solid)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.2623 mg.
-
Dissolution: Add the appropriate volume of DMSO to the weighed compound. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and exposure to light.
-
Storage Conditions: Store the stock solution aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use the solution within one month. For storage at -80°C, the solution can be kept for up to six months.
Experimental Workflow for In Vitro Studies:
Experimental workflow from stock solution preparation to data analysis.
Hypothetical Signaling Pathway for Investigation
While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on the closely related compound, 2,6-Dimethoxy-1,4-benzoquinone (DMBQ), suggest that the AKT/mTOR pathway may be a relevant target for investigation. DMBQ has been shown to influence this pathway, which is crucial for cell growth, proliferation, and survival. The following diagram illustrates this hypothetical pathway as a potential starting point for mechanism-of-action studies.
Hypothesized inhibitory effect on the AKT/mTOR signaling pathway.
Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of this compound in vitro.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of the compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound working solution in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Signaling Pathway Proteins
This protocol can be used to investigate the effect of the compound on the expression and phosphorylation of proteins in a signaling pathway (e.g., AKT, mTOR).
Materials:
-
Cells and culture reagents
-
6-well plates
-
This compound working solutions
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-mTOR, anti-p-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells with RIPA buffer, and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C. The following day, wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH to determine changes in protein expression and phosphorylation.
These protocols provide a foundation for the in vitro investigation of this compound. Researchers should optimize these methods for their specific cell types and experimental questions.
References
Application Notes and Protocols for Testing 2,6-Dimethoxy-1-acetonylquinol Bioactivity
Introduction
2,6-Dimethoxy-1-acetonylquinol is a naturally occurring compound that has been isolated from Grewia bilamellata. Preliminary studies have indicated its potential as an antimalarial agent[1]. Structurally related 2,6-dimethoxyhydroquinone derivatives have demonstrated cytotoxicity against human tumor cell lines, with a mechanism involving the generation of reactive oxygen species (ROS)[2]. These findings suggest that this compound may possess a range of biological activities, including anticancer, antioxidant/pro-oxidant, anti-inflammatory, and antimicrobial effects.
These application notes provide a comprehensive experimental design for the systematic evaluation of the bioactivity of this compound. The protocols are intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel therapeutic compounds.
Experimental Workflow
The overall experimental workflow is designed to systematically assess the bioactivity of this compound, starting with broad screening assays and progressing to more specific mechanistic studies.
Antioxidant Activity Assessment
The antioxidant potential of this compound will be evaluated using two common spectrophotometric assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of the compound to donate an electron or hydrogen atom to neutralize free radicals.
1.1. Experimental Protocols
1.1.1. DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of this compound and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of the test compound or standard solutions to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.
1.1.2. ABTS Radical Cation Scavenging Assay
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: In a 96-well plate, add 20 µL of various concentrations of this compound or a standard (e.g., Trolox) to 180 µL of the diluted ABTS•+ solution.
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
-
Data Analysis: Determine the IC50 value from the dose-response curve.
1.2. Data Presentation
| Assay | Parameter | This compound | Positive Control (e.g., Ascorbic Acid) |
| DPPH | IC50 (µM) | ||
| ABTS | IC50 (µM) |
Anticancer Activity Evaluation
The anticancer potential of this compound will be assessed through cytotoxicity screening against a panel of human cancer cell lines. Further assays will elucidate the mechanism of cell death (apoptosis vs. necrosis) and effects on the cell cycle.
2.1. Experimental Protocols
2.1.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
2.1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
2.1.3. Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells as in the apoptosis assay and harvest.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
2.2. Data Presentation
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast | |
| A549 | Lung | |
| HCT116 | Colon | |
| HEK293 | Non-cancerous |
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control | ||||
| Compound |
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | |||
| Compound |
Anti-inflammatory Activity Assessment
The anti-inflammatory potential will be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
3.1. Experimental Protocol
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell supernatant and measure the nitrite concentration (as an indicator of NO production) using the Griess reagent.
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value. A cell viability assay should be performed in parallel to rule out cytotoxicity.
3.2. Data Presentation
| Assay | Parameter | This compound | Positive Control (e.g., Dexamethasone) |
| NO Inhibition | IC50 (µM) |
Antimicrobial Activity Screening
The antimicrobial activity will be screened against a panel of pathogenic bacteria and fungi using standard broth microdilution and agar (B569324) disk diffusion methods.
4.1. Experimental Protocols
4.1.1. Broth Microdilution Assay (MIC Determination)
-
Preparation: Prepare serial dilutions of this compound in a 96-well plate with appropriate growth media.
-
Inoculation: Inoculate each well with a standardized microbial suspension. Include positive (microbe only) and negative (media only) controls.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
4.1.2. Agar Disk Diffusion Assay
-
Plate Preparation: Inoculate the surface of an agar plate with a standardized microbial suspension.
-
Disk Application: Place sterile paper disks impregnated with a known concentration of this compound onto the agar surface.
-
Incubation: Incubate the plates under suitable conditions.
-
Zone of Inhibition: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.
4.2. Data Presentation
| Microorganism | Type | MIC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive | ||
| Escherichia coli | Gram-negative | ||
| Candida albicans | Fungus |
Mechanistic Studies: Signaling Pathway Analysis
Based on the results of the primary screening, further experiments can be conducted to investigate the underlying molecular mechanisms. For instance, if the compound shows significant anticancer or anti-inflammatory activity, Western blotting can be used to analyze its effects on key signaling pathways such as NF-κB and MAPK.
5.1. Signaling Pathway Diagrams
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival.
MAPK Signaling Pathway
MAPK pathways are involved in cellular responses to various stimuli, including stress, and play a role in inflammation and cancer.
References
Application Notes and Protocols for 2,6-Dimethoxy-1-acetonylquinol as a Lead Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxy-1-acetonylquinol is a naturally occurring quinol derivative isolated from the plant Grewia bilamellata.[1][2] This compound has emerged as a promising lead structure in medicinal chemistry, primarily due to its demonstrated in vitro antimalarial activity.[1][2] Its unique chemical scaffold, featuring a dimethoxy-substituted quinol core with an acetonyl side chain, presents a valuable starting point for the design and development of novel therapeutic agents. These application notes provide a comprehensive overview of the available data on this compound, detailed protocols for its isolation and analysis, and a discussion of its potential as a lead compound for drug discovery.
Biological Activity
The primary biological activity identified for this compound is its in vitro efficacy against the malaria parasite, Plasmodium falciparum.[1][2]
Data Presentation
The following table summarizes the quantitative data on the antimalarial activity of this compound.
| Compound | Plasmodium falciparum Strain | IC50 (µM) | Cytotoxicity (KB cells) | Reference |
| This compound | D6 (Chloroquine-sensitive) | 5.5 - 42.2 µM (Range for 5 active isolates) | Devoid of significant cytotoxicity | [1][2][3] |
| This compound | W2 (Chloroquine-resistant) | 5.5 - 42.2 µM (Range for 5 active isolates) | Devoid of significant cytotoxicity | [1][2][3] |
Note: The exact IC50 value for this compound alone is not specified in the abstract, but is part of a group of five active compounds with IC50 values in the reported range.
Experimental Protocols
Protocol 1: Isolation of this compound from Grewia bilamellata
This protocol is based on the principle of bioassay-directed fractionation as described in the literature.[1][2][4]
1. Plant Material Collection and Preparation:
- Collect fresh leaves, twigs, and stems of Grewia bilamellata.
- Air-dry the plant material in a shaded, well-ventilated area.
- Grind the dried plant material into a coarse powder.
2. Extraction:
- Macerate the powdered plant material with a suitable organic solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol) at room temperature for 72 hours.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Bioassay-Guided Fractionation:
- Subject the crude extract to an in vitro antimalarial assay against P. falciparum.
- If the crude extract shows activity, proceed with fractionation.
- Perform liquid-liquid partitioning of the crude extract using a series of immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and water).
- Test each fraction for antimalarial activity.
- The active fraction (e.g., the ethyl acetate fraction) is then subjected to further chromatographic separation.
4. Chromatographic Separation:
- Pack a silica (B1680970) gel column with a suitable non-polar solvent (e.g., n-hexane).
- Load the active fraction onto the column.
- Elute the column with a gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate in n-hexane.
- Collect fractions and monitor the separation using thin-layer chromatography (TLC).
- Test the collected fractions for antimalarial activity.
5. Isolation and Purification:
- Pool the active fractions and concentrate them.
- Subject the concentrated active fractions to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to isolate the pure compound.
6. Structure Elucidation:
- Characterize the purified compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity as this compound.
Protocol 2: In Vitro Antimalarial Assay (SYBR Green I-based)
This is a general protocol for assessing the in vitro activity of compounds against P. falciparum.
1. Parasite Culture:
- Maintain a continuous culture of P. falciparum (e.g., D6 and W2 strains) in human erythrocytes (O+) in RPMI 1640 medium supplemented with human serum and hypoxanthine.
- Synchronize the parasite culture to the ring stage.
2. Assay Procedure:
- Prepare a serial dilution of the test compound (this compound) in a 96-well microtiter plate.
- Add the synchronized parasite culture (at a specific parasitemia and hematocrit) to each well.
- Include positive (e.g., chloroquine) and negative (solvent vehicle) controls.
- Incubate the plates in a humidified, gas-controlled environment (5% CO₂, 5% O₂, 90% N₂) at 37°C for 72 hours.
3. Lysis and Staining:
- After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I dye.
- Incubate the plate in the dark at room temperature for 1 hour.
4. Data Acquisition and Analysis:
- Measure the fluorescence intensity using a fluorescence plate reader.
- Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathways and Mechanism of Action (Hypothetical)
The precise mechanism of action for this compound has not been elucidated. However, based on the known mechanisms of other quinoline (B57606) and quinone-based antimalarials, a plausible hypothesis involves the disruption of hemozoin formation in the parasite's food vacuole.[5][6]
Experimental Workflow and Logic
The discovery and initial development of this compound as a lead compound follows a logical workflow.
Synthesis and Structure-Activity Relationship (SAR)
Synthesis
A specific, published synthetic route for this compound was not identified in the initial literature search. However, synthetic methods for the related compound, 2,6-dimethoxy-1,4-benzoquinone, are available and could serve as a starting point for developing a synthetic strategy.[7] One approach involves a four-step synthesis starting from aniline.[7] Further research into the selective acetonylation of a quinol or hydroquinone (B1673460) precursor would be necessary to complete the synthesis.
Structure-Activity Relationship (SAR)
The SAR for this specific quinol derivative is not extensively studied. However, general SAR principles for quinoline and quinolone antimalarials can provide some insights.[5][6]
-
The Quinol/Quinoline Core: This ring system is often crucial for activity, likely due to its ability to interact with heme.
-
Methoxy (B1213986) Groups: The two methoxy groups at positions 2 and 6 likely influence the electronic properties and metabolic stability of the molecule. Their precise role in antimalarial activity would need to be investigated through the synthesis of analogs with different substitution patterns.
-
Acetonyl Side Chain: The acetonyl group at position 1 is a key feature. Its length, polarity, and the presence of the ketone functionality are likely important for target binding and pharmacokinetic properties. Analogs with modified side chains would be essential for probing the SAR at this position.
Conclusion
This compound represents a valuable natural product lead for the development of new antimalarial agents. Its demonstrated in vitro activity and lack of significant cytotoxicity warrant further investigation. Future work should focus on developing a robust synthetic route to enable the generation of analogs for comprehensive SAR studies. Elucidating its precise mechanism of action will be crucial for optimizing its activity and developing it into a viable drug candidate. The protocols and data presented here provide a solid foundation for researchers to build upon in their efforts to combat malaria.
References
- 1. Antimalarial compounds from Grewia bilamellata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Experiments with 2,6-Dimethoxy-1,4-benzoquinone
A Note on the Investigated Compound: The following application notes and protocols are detailed for 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) . This is due to a greater availability of published research and established protocols for DMBQ compared to the similarly named "2,6-Dimethoxy-1-acetonylquinol." DMBQ is a bioactive compound found in fermented wheat germ and various plants, exhibiting a range of biological activities, including anti-cancer, anti-inflammatory, and effects on muscle development.[1][2] Researchers investigating related quinone compounds can adapt these protocols as a starting point for their specific molecule of interest.
Application Notes
2,6-Dimethoxy-1,4-benzoquinone (DMBQ) is a versatile compound with demonstrated effects on key cellular processes. In cell culture, it has been shown to influence cell viability, proliferation, and differentiation. Notably, DMBQ has been reported to induce apoptosis in cancer cells and promote myoblast differentiation and hypertrophy.[1][2] Its mechanisms of action often involve the modulation of critical signaling pathways, such as the AKT/mTOR pathway, which is central to cell growth and survival.[1]
These protocols are designed for researchers and drug development professionals to investigate the effects of DMBQ in two primary contexts: its anti-cancer properties in gastric cancer cell lines and its role in myogenesis using C2C12 myoblast cells.
Key Experimental Areas:
-
Cytotoxicity and Cell Viability: Assessing the dose-dependent effects of DMBQ on cell survival.
-
Myoblast Differentiation: Evaluating the potential of DMBQ to promote muscle cell development.
-
Signal Pathway Analysis: Investigating the molecular mechanisms underlying DMBQ's effects, with a focus on the AKT/mTOR pathway.
Data Summary
The following tables summarize quantitative data derived from studies on DMBQ, providing a reference for expected effective concentrations and outcomes.
Table 1: Effects of DMBQ on Gastric Cancer Cells
| Cell Line | Assay | Concentration Range | Key Findings | Reference |
| MKN28, MKN45 | MTT Assay | 2-15 µM | Significant reduction in cell proliferation in a dose-dependent manner. | [3] |
| MKN28 | Flow Cytometry | Not Specified | Increased apoptosis and G1 phase cell cycle arrest. | [3] |
| Gastric Cancer Xenograft | In vivo | Not Specified | Strong reduction in tumor growth. | [2] |
Table 2: Effects of DMBQ on C2C12 Myoblast Cells
| Assay | Concentration Range | Key Findings | Reference |
| Myotube Formation | Not Specified | Increased fusion index and myotube size. | [1] |
| Western Blot | Not Specified | Increased phosphorylation of AKT and S6K. | [1] |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol provides standard procedures for maintaining C2C12 myoblasts and gastric cancer cell lines (e.g., MKN28, MKN45).
Materials:
-
C2C12 mouse myoblast cell line (ATCC® CRL-1772™) or human gastric cancer cell line (e.g., MKN28, MKN45).
-
Growth Medium (GM):
-
Differentiation Medium (DM) for C2C12: DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.[4]
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
Cell culture flasks, plates, and other sterile plasticware.
-
Humidified incubator at 37°C with 5% CO2.
Procedure:
-
Thawing Cells: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 10 mL of pre-warmed Growth Medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh Growth Medium.
-
Cell Seeding: Transfer the cell suspension to a culture flask at a recommended seeding density (e.g., 4.0 x 10³ to 6.0 x 10³ viable cells/cm² for C2C12).
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add a minimal volume of Trypsin-EDTA to cover the cells and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with Growth Medium, collect the cell suspension, and centrifuge. Resuspend the cell pellet in fresh Growth Medium and re-plate at the desired density.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the effect of DMBQ on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate.
-
DMBQ stock solution (dissolved in DMSO).
-
Serum-free culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol).[7]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of Growth Medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of DMBQ in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the DMBQ dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well.[7] Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]
Protocol 3: C2C12 Myoblast Differentiation
This protocol details the induction of differentiation in C2C12 cells to form myotubes, a key process in myogenesis.
Materials:
-
C2C12 cells cultured in Growth Medium.
-
Differentiation Medium (DM): DMEM with 2% Horse Serum.[4]
-
DMBQ.
Procedure:
-
Induction of Differentiation: Grow C2C12 cells in Growth Medium until they reach approximately 80-90% confluency.
-
Treatment: Aspirate the Growth Medium and wash the cells with PBS. Replace the medium with Differentiation Medium containing various concentrations of DMBQ. A vehicle control (DM with DMSO) should be included.
-
Incubation: Incubate the cells for 4-7 days, changing the differentiation medium with fresh DMBQ every 24 hours.
-
Assessment of Differentiation: Monitor the cells daily for morphological changes, specifically the formation of elongated, multinucleated myotubes. Myotube formation can be quantified by microscopy and immunofluorescence staining for muscle-specific proteins like myosin heavy chain (MHC).
Protocol 4: Western Blotting for AKT/mTOR Signaling Pathway Analysis
This protocol is for analyzing the protein expression levels and phosphorylation status of key components of the AKT/mTOR pathway.
Materials:
-
Treated and untreated cell lysates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dried milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-mTOR, anti-total mTOR, anti-p-S6K, anti-total S6K, and a loading control like GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment with DMBQ, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20). d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. The membrane can be stripped and re-probed for other proteins of interest.
Visualizations
Caption: Workflow for studying DMBQ's cellular effects.
Caption: DMBQ's modulation of the AKT/mTOR pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. 5,7,2,5-tetrahydroxy-8,6-dimethoxyflavone up-regulates miR-145 expression and inhibits proliferation of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 5. A Chemically Defined Common Medium for Culture of C2C12 Skeletal Muscle and Human Induced Pluripotent Stem Cell Derived Spinal Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment and characterization of a new gastric cancer cell line, XGC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Isolation of 2,6-Dimethoxy-1-acetonylquinol from Grewia bilamellata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grewia bilamellata, a plant belonging to the family Tiliaceae, is a source of various bioactive secondary metabolites. Among these, 2,6-Dimethoxy-1-acetonylquinol has been identified as a compound of interest. This quinol derivative, along with other compounds isolated from the plant, has shown potential biological activities. The effective isolation and purification of this compound are crucial for further pharmacological evaluation and potential drug development.
This document provides a detailed protocol for the isolation of this compound from the aerial parts of Grewia bilamellata. The methodology is based on established phytochemical techniques, including solvent extraction, liquid-liquid partitioning, and multi-step column chromatography.
Data Presentation
The following table summarizes the key parameters and expected outcomes of the isolation protocol.
| Parameter | Value/Range | Notes |
| Plant Material | Dried and powdered leaves, twigs, and stems of Grewia bilamellata | 1 kg |
| Initial Extraction Solvent | Methanol (B129727) (MeOH) | Approx. 5 L |
| Extraction Method | Maceration or Soxhlet extraction | Maceration for 72 hours or Soxhlet for 24-48 hours |
| Crude Methanol Extract Yield | 5-10% (w/w) | 50-100 g |
| Solvent for Partitioning | Chloroform (B151607) (CHCl₃) and Water (H₂O) | To separate compounds based on polarity |
| Active Fraction | Chloroform-soluble fraction | Expected to contain the target compound |
| Column Chromatography (Step 1) | Stationary Phase: Silica (B1680970) gel (60-120 mesh) Mobile Phase: Gradient of n-Hexane and Ethyl Acetate (B1210297) (EtOAc) | For initial fractionation of the chloroform extract |
| Column Chromatography (Step 2) | Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: Isocratic or shallow gradient of n-Hexane:EtOAc | For further purification of the target-containing fractions |
| Final Purification | Preparative Thin-Layer Chromatography (Prep-TLC) or High-Performance Liquid Chromatography (HPLC) | To obtain the pure compound |
| Purity of Final Compound | >95% | Assessed by HPLC and NMR |
Experimental Protocols
Plant Material Preparation
-
Collect fresh leaves, twigs, and stems of Grewia bilamellata.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, for 7-10 days, or until brittle.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
-
Store the powdered material in an airtight container in a cool, dry place.
Extraction
-
Macerate the powdered plant material (1 kg) in methanol (5 L) in a large glass container for 72 hours at room temperature, with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-45°C to obtain the crude methanol extract.
Solvent-Solvent Partitioning
-
Suspend the crude methanol extract in distilled water (500 mL).
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform liquid-liquid partitioning by extracting with chloroform (3 x 500 mL).
-
Combine the chloroform layers and wash with distilled water (2 x 200 mL).
-
Dry the chloroform fraction over anhydrous sodium sulfate.
-
Filter and concentrate the chloroform fraction under reduced pressure to yield the chloroform-soluble extract.
Chromatographic Purification
a. Step 1: Initial Fractionation by Column Chromatography
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (e.g., 5 cm diameter x 60 cm length).
-
Adsorb the chloroform extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 95:5, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).
-
Collect fractions of 100-200 mL and monitor the composition of each fraction by Thin-Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles. The fractions containing the compound of interest are identified by comparing with a reference spot if available, or by bioassay if pursuing a bioassay-guided fractionation approach.
b. Step 2: Fine Purification by Column Chromatography
-
Pool the fractions containing the target compound and concentrate them.
-
Subject the concentrated fraction to a second column chromatography using a smaller column packed with fine silica gel (230-400 mesh).
-
Elute with a solvent system of lower polarity gradient or isocratic elution (e.g., n-hexane:ethyl acetate 85:15) to achieve better separation.
-
Collect smaller fractions (20-30 mL) and monitor by TLC.
c. Step 3: Final Purification by Preparative TLC
-
Concentrate the fractions containing the partially purified this compound.
-
Apply the concentrated sample as a band onto a preparative TLC plate (silica gel 60 F₂₅₄, 20x20 cm, 0.5-1 mm thickness).
-
Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).
-
Visualize the separated bands under UV light (254 nm).
-
Scrape the band corresponding to the target compound.
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Extract the compound from the silica gel with chloroform or ethyl acetate.
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Filter and evaporate the solvent to obtain the pure this compound.
Structure Elucidation
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and compare the data with published values.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethoxy-1-acetonylquinol
Welcome to the technical support center for the synthesis of 2,6-Dimethoxy-1-acetonylquinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
I. Synthetic Pathway Overview
The synthesis of this compound is typically approached via a three-step sequence starting from 2,6-dimethoxyphenol (B48157). The general pathway involves:
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Oxidation: Conversion of 2,6-dimethoxyphenol to 2,6-dimethoxy-1,4-benzoquinone (B191094).
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Reduction: Reduction of the benzoquinone intermediate to 2,6-dimethoxyquinol (hydroquinone).
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C-Acetonylation: Introduction of the acetonyl group onto the hydroquinone (B1673460) ring, most commonly via a Friedel-Crafts type reaction.
Caption: Proposed synthetic pathway for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Step 1: Oxidation of 2,6-Dimethoxyphenol
Q1: My oxidation of 2,6-dimethoxyphenol is resulting in a low yield of the benzoquinone. What are the common causes?
A1: Low yields in this oxidation step can be attributed to several factors:
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Incomplete Reaction: The oxidizing agent may not be potent enough or used in sufficient stoichiometric amounts.
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Over-oxidation and Decomposition: Phenols and quinones can be sensitive to harsh oxidizing conditions, leading to the formation of polymeric tars or other degradation byproducts.
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Side Reactions: Oxidative coupling of the phenol (B47542) can occur, leading to dimer formation.[1][2]
Troubleshooting:
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Choice of Oxidant: Consider using a selective and mild oxidizing system. Salcomine (B1680745) (bis(salicylidene)ethylenediiminocobalt(II)) in the presence of oxygen is a known effective catalyst for the selective oxidation of 2,6-disubstituted phenols to the corresponding p-benzoquinones.[3]
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Reaction Conditions: Optimize the reaction temperature and time. For instance, with salcomine catalysis, the reaction is typically run at or slightly above room temperature.
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Purification: Ensure proper workup and purification to remove byproducts. The product, 2,6-dimethoxy-1,4-benzoquinone, is a solid and can often be purified by recrystallization.
Step 2: Reduction of 2,6-Dimethoxy-1,4-benzoquinone
Q2: I'm having trouble with the reduction of the benzoquinone to the hydroquinone. The product seems unstable. What can I do?
A2: Hydroquinones are susceptible to aerial oxidation, especially under neutral or basic conditions, which can lead to discoloration and reduced purity.
Troubleshooting:
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Choice of Reducing Agent: Sodium dithionite (B78146) (Na₂S₂O₄) is a common and effective reagent for the reduction of quinones to hydroquinones and can be used in aqueous or biphasic systems.[4][5] Other methods include catalytic hydrogenation.
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Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize re-oxidation of the hydroquinone product.
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Acidic Workup: A slightly acidic workup can help to stabilize the hydroquinone product.
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Storage: Store the purified 2,6-dimethoxyquinol under an inert atmosphere and protected from light.
Step 3: C-Acetonylation of 2,6-Dimethoxyquinol
Q3: The final acetonylation step is giving me a mixture of products, including an O-alkylated byproduct. How can I favor C-alkylation?
A3: Phenols and hydroquinones are bidentate nucleophiles, meaning they can react at both the carbon of the aromatic ring (C-alkylation/acylation) and the oxygen of the hydroxyl group (O-alkylation/acylation). O-alkylation is often kinetically favored.
Troubleshooting:
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Reaction Type: A direct Friedel-Crafts alkylation with chloroacetone (B47974) can lead to a mixture of C- and O-alkylated products. An alternative is a Friedel-Crafts acylation followed by reduction, though this adds steps. A Houben-Hoesch reaction using acetonitrile (B52724) and a Lewis acid is another possibility for forming the ketone directly.[6]
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Lewis Acid: The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, BF₃) are critical. Using an excess of the Lewis acid can favor C-alkylation by coordinating to the hydroxyl groups, thus reducing the nucleophilicity of the oxygen.
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Temperature Control: Reaction temperature can influence the ratio of ortho to para products in Friedel-Crafts reactions. Lower temperatures often favor the thermodynamically more stable para-product.[7]
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Fries Rearrangement: An alternative strategy is to first perform an O-acylation to form the diacetate ester of the hydroquinone, followed by a Fries rearrangement to migrate the acetyl group to the ring. The Fries rearrangement is catalyzed by a Lewis acid, and the ortho/para selectivity can be controlled by temperature.[7][8][9]
Caption: A logical workflow for troubleshooting common synthesis issues.
III. Data Presentation
The following tables summarize quantitative data for the key transformations in the synthesis of this compound.
Table 1: Oxidation of 2,6-Dimethoxyphenol to 2,6-Dimethoxy-1,4-benzoquinone
| Oxidizing System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Salcomine/O₂ | N,N-Dimethylformamide | 25-50 | 4 | 91 | [3] |
| Electrochemical (Ru-IrO₂ anode) | MeCN/H₂O with H₂SO₄ | 22 | - | 75 | [10] |
Table 2: Reduction of 2,6-Dimethoxy-1,4-benzoquinone to 2,6-Dimethoxyquinol
| Reducing Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sodium Dithionite (Na₂S₂O₄) | Water/THF | Room Temp. | Minutes | ~Quantitative | [4] |
| Sodium Borohydride (NaBH₄) | Not specified | Not specified | Not specified | High | [11] |
Table 3: C-Acetonylation of Hydroquinones and Related Phenols (Model Reactions)
| Reaction Type | Substrate | Reagent(s) | Catalyst | Conditions | Product(s) | Yield (%) | Reference |
| Friedel-Crafts Alkylation | Phenol | tert-Butanol | H₂SO₄ | Ice bath | 2,4-di-tert-butylphenol | Not specified | General Protocol |
| Fries Rearrangement | Phenyl Acetate | AlCl₃ | Nitrobenzene | < 60°C | p-Hydroxyacetophenone | High | [12] |
| Fries Rearrangement | Phenyl Acetate | AlCl₃ | Nitrobenzene | > 160°C | o-Hydroxyacetophenone | High | [12] |
| Houben-Hoesch | Phloroglucinol | Acetonitrile, HCl | ZnCl₂ | Not specified | 2,4,6-Trihydroxyacetophenone | Not specified | General Reaction |
IV. Experimental Protocols
Protocol 1: Oxidation of 2,6-Dimethoxyphenol using Salcomine/O₂
This protocol is adapted from a general procedure for the oxidation of 2,6-disubstituted phenols.[3]
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Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas-inlet tube, dissolve 2,6-dimethoxyphenol (1 equivalent) in N,N-dimethylformamide.
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Catalyst Addition: Add salcomine (0.03-0.04 equivalents) to the solution.
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Reaction: With vigorous stirring, introduce a steady stream of oxygen gas through the gas-inlet tube. The reaction is exothermic; maintain the temperature between 25-50°C, using external cooling if necessary.
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Monitoring: Continue the oxygen supply for approximately 4 hours, or until TLC analysis indicates complete consumption of the starting material.
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Workup: Pour the reaction mixture into a beaker containing crushed ice and an acidic solution (e.g., 1 M HCl) to precipitate the product.
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Purification: Collect the solid product by suction filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The crude 2,6-dimethoxy-1,4-benzoquinone can be further purified by recrystallization from ethanol.
Protocol 2: Reduction of 2,6-Dimethoxy-1,4-benzoquinone using Sodium Dithionite
This protocol is based on a general procedure for the reduction of substituted quinones.[4]
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Preparation: Dissolve the 2,6-dimethoxy-1,4-benzoquinone (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere (e.g., nitrogen).
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Reducing Agent Solution: In a separate flask, prepare a saturated aqueous solution of sodium dithionite (Na₂S₂O₄) (approx. 2-3 equivalents).
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Reaction: Add the aqueous sodium dithionite solution to the quinone solution with vigorous stirring. The color of the solution should change from yellow/orange to colorless or light yellow, indicating the formation of the hydroquinone. The reaction is typically very fast (a few minutes).
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Workup: Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,6-dimethoxyquinol. The product should be stored under an inert atmosphere.
Protocol 3: Friedel-Crafts Acylation of 2,6-Dimethoxyquinol (Illustrative)
This is a general protocol for Friedel-Crafts acylation and may require optimization for this specific substrate.
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Preparation: In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (2.2-3 equivalents) in an anhydrous solvent such as dichloromethane (B109758) or 1,2-dichloroethane. Cool the suspension in an ice bath.
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Acylium Ion Formation: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
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Substrate Addition: Dissolve 2,6-dimethoxyquinol (1 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture, maintaining a low temperature.
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Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) and monitor its progress by TLC.
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Workup: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.
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Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The product can be purified by column chromatography.
Caption: Key parameter relationships in Friedel-Crafts reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO1996022972A1 - Method for the preparation of substituted quinones and hydroquinones - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Fries Rearrangement [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Stability issues of 2,6-Dimethoxy-1-acetonylquinol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,6-Dimethoxy-1-acetonylquinol in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound, like other quinol derivatives, is primarily influenced by several factors:
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pH: Quinol structures are susceptible to pH-dependent degradation. They are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.
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Oxidation: The hydroquinone (B1673460) moiety is prone to oxidation, which can be catalyzed by dissolved oxygen, metal ions, or exposure to light. This can lead to the formation of the corresponding quinone and other degradation products.
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Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation. It is crucial to protect solutions from light to minimize this effect.
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Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis, oxidation, and photodegradation.
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Solvent: The choice of solvent can impact stability. While soluble in various organic solvents, some, like DMSO, may not be suitable for long-term storage of certain quinol derivatives due to potential reactivity.
Q2: What are the visible signs of this compound degradation in solution?
A2: Degradation of this compound solutions is often accompanied by a color change. A freshly prepared solution is typically colorless to pale yellow. The development of a yellow, brown, or even black color is a strong indicator of oxidation and the formation of quinone and other polymeric degradation products. Precipitation may also occur as degradation products with lower solubility are formed.
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: To ensure the longevity of your stock solutions, the following storage conditions are recommended:
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Temperature: Store stock solutions at -20°C or -80°C for long-term storage.
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Light: Protect from light at all times by using amber-colored vials or by wrapping the container in aluminum foil.
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Inert Atmosphere: For maximum stability, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
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Solvent Choice: Prepare stock solutions in a non-reactive, high-purity solvent. While soluble in DMSO, for long-term storage, consider less reactive solvents if compatible with your experimental design. Always prepare fresh working solutions from a frozen stock.
Q4: Can I use a solution of this compound that has changed color?
A4: It is strongly advised against using a solution that has visibly changed color. The color change indicates that a significant portion of the compound has degraded, and the presence of degradation products can lead to inaccurate and unreliable experimental results. Always use freshly prepared or properly stored, colorless solutions for your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of the this compound solution. | Prepare a fresh solution from solid material. Verify the purity of the solid compound if possible. Ensure proper storage of stock solutions (frozen, protected from light). |
| Solution turns yellow/brown shortly after preparation. | Oxidation of the quinol. This can be accelerated by alkaline pH, exposure to air (oxygen), or presence of metal ion contaminants. | Use deoxygenated solvents for solution preparation. Prepare solutions under an inert atmosphere (e.g., in a glovebox). Use high-purity solvents and glassware to avoid metal ion contamination. If the experimental conditions allow, maintain a slightly acidic pH. |
| Loss of compound activity over a short period, even when stored in the dark. | Temperature-dependent degradation or reaction with the solvent. | Store working solutions at 2-8°C for short-term use (a few hours). For longer periods, use frozen stock solutions and prepare fresh working dilutions. If using DMSO, consider its potential for reactivity and evaluate alternative solvents if possible. |
| Precipitate forms in the solution upon storage. | Formation of insoluble degradation products. | Discard the solution. The presence of a precipitate indicates significant degradation. Prepare a fresh solution. |
| Unexpected peaks appear in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products and their retention times. Use a validated stability-indicating analytical method. |
Quantitative Stability Data
Disclaimer: The following data is based on studies of structurally related hydroquinone and quinone derivatives and should be considered as an estimate for this compound. It is highly recommended to perform specific stability studies for the exact experimental conditions.
Table 1: Estimated pH-Dependent Stability of this compound in Aqueous Solution at Room Temperature.
| pH | Estimated Half-life (t½) | Observations |
| 3.0 - 5.5 | > 24 hours | Relatively stable.[1] |
| 7.4 (PBS) | 4 - 8 hours | Moderate degradation.[2] |
| > 8.5 | < 1 hour | Rapid degradation and color change.[1] |
Table 2: Estimated Degradation of this compound under Forced Degradation Conditions.
| Stress Condition | Reagent/Condition | Duration | Estimated Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | < 10% |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | > 50% |
| Oxidation | 3% H₂O₂ | 24 hours | 20 - 40% |
| Thermal | 60°C in solution | 24 hours | 15 - 30% |
| Photolytic | ICH Q1B compliant light exposure | 8 hours | 10 - 25% |
Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of a Standard Solution
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Weighing: Accurately weigh the required amount of solid this compound in a clean, dry vial.
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Solvent Addition: Add the desired volume of a high-purity, deoxygenated solvent (e.g., DMSO, acetonitrile, or an appropriate buffer) to achieve the target concentration.
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Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.
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Short-Term Storage: For immediate use, keep the solution on ice and protected from light. For use within the same day, store at 2-8°C, protected from light.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.
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Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
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Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl. Incubate at 60°C for 4 hours.
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Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Incubate at room temperature for 1 hour.
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Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Incubate the stock solution at 60°C in the dark for 24 hours.
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Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to observe the parent peak and any new peaks corresponding to degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
Overcoming poor solubility of 2,6-Dimethoxy-1-acetonylquinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the poor solubility of 2,6-Dimethoxy-1-acetonylquinol.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the solubilization of this compound in your experiments.
Q1: My this compound is not dissolving in my aqueous buffer. What is the first step?
Your initial step should be to create a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous medium. Direct dissolution in aqueous buffers is often challenging for hydrophobic compounds like this quinol derivative. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective starting point.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous buffer. What should I do?
Precipitation upon dilution is a common issue, often called "crashing out." Here are several strategies to overcome this:
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Optimize Co-solvent Concentration: The final concentration of the organic solvent in your aqueous medium is critical. Try to keep it as low as possible, typically below 1% for cell-based assays, though this is system-dependent. You may need to test a range of final co-solvent concentrations.
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Use a Different Co-solvent: If DMSO is not working, other co-solvents like ethanol, propylene (B89431) glycol (PG), or polyethylene (B3416737) glycols (e.g., PEG 400) can be effective. Sometimes a combination of co-solvents (a co-solvent system) works best.
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Slow Dilution with Agitation: Add the stock solution to the aqueous buffer drop-wise while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of large aggregates and precipitation.
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Warming the Solution: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes help improve solubility, but be cautious about the thermal stability of the compound.
Q3: Can I use pH modification to increase the solubility of this compound?
Yes, pH adjustment can be a powerful tool. The quinol moiety contains hydroxyl groups that can be deprotonated under basic conditions, forming a more soluble phenolate (B1203915) salt.
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Strategy: Prepare buffers with a range of pH values, particularly in the alkaline range (e.g., pH 7.5 to 10.0). Assess the solubility of the compound in each buffer. According to the Henderson-Hasselbalch equation, the solubility of a weakly acidic compound increases as the pH moves above its pKa.[1]
-
Caution: Ensure that your compound is stable at the tested pH. High pH can sometimes lead to degradation of the molecule. A preliminary stability study is recommended.
Q4: Standard co-solvents and pH adjustments are not providing sufficient solubility for my required concentration. What advanced methods can I try?
For very challenging cases, more advanced formulation strategies may be necessary.[2] Two common and effective approaches are:
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Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is significantly more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with excellent water solubility and low toxicity.
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Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a solid state. When the solid dispersion is added to an aqueous medium, the polymer dissolves quickly, releasing the drug as very fine, often amorphous, particles. This high surface area leads to a significant increase in the dissolution rate and apparent solubility. Common carriers include polyvinylpyrrolidone (B124986) (PVP) and polyethylene glycols (PEGs).
Frequently Asked Questions (FAQs)
Q1: What are the best organic solvents for preparing a stock solution of this compound?
Based on its chemical structure, the following solvents are recommended for preparing stock solutions:
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Dimethyl sulfoxide (DMSO)
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Acetone
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Chloroform
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Dichloromethane (DCM)
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Ethyl Acetate
For biological experiments, DMSO is the most common choice due to its high solubilizing power and miscibility with aqueous media. Always use anhydrous, high-purity solvents.
Q2: How does temperature affect solubility?
For most solid compounds, solubility increases with temperature. You can try gently warming your solution (e.g., 37-40°C) to help dissolve the compound. However, this is not always a solution for precipitation upon dilution into a room-temperature buffer. Always verify the thermal stability of this compound before applying heat, as prolonged exposure to high temperatures can cause degradation.
Q3: What is a solid dispersion and when is it the right choice?
A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier matrix. This is an excellent choice when you need to prepare an oral dosage form or when co-solvents and pH adjustments are insufficient to reach your target concentration for in vitro or in vivo studies. The solvent evaporation method is a common technique for preparing solid dispersions in a lab setting.
Q4: How do I select the appropriate cyclodextrin?
The choice of cyclodextrin depends on the size and shape of the guest molecule (this compound).
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β-Cyclodextrin (β-CD) is the most common due to its cavity size being suitable for many drug molecules.
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Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are chemically modified derivatives with much higher aqueous solubility and are often preferred for parenteral formulations due to their improved safety profiles.
A screening experiment with different cyclodextrin types and concentrations is often the best approach to find the optimal formulation.
Data Presentation
The following table summarizes the recommended solvents and formulation strategies for solubilizing this compound. Note: Specific quantitative solubility data for this compound is not widely published. This information is based on its chemical properties and established principles for similar molecules.
| Method | Solvent/Carrier | Typical Concentration Range | Advantages | Considerations |
| Stock Solution | DMSO, Acetone, Ethanol | >10 mg/mL | High solubilizing power for initial dissolution. | Potential for precipitation upon aqueous dilution; cellular toxicity at high final concentrations (>0.5-1%). |
| Co-Solvency | Ethanol, Propylene Glycol (PG), PEG 400 | 1-20% (v/v) in final solution | Simple to prepare; can be effective for moderate increases in solubility. | May not be sufficient for very high concentrations; potential for solvent toxicity. |
| pH Adjustment | Aqueous Buffers (e.g., Phosphate (B84403), Borate) | pH 7.5 - 10.0 | Can significantly increase solubility for ionizable compounds.[1] | Compound must be stable at the required pH; buffering capacity is crucial. |
| Cyclodextrin Complexation | HP-β-CD, SBE-β-CD | 1-20% (w/v) | Significant solubility enhancement; low toxicity; suitable for in vivo use. | Requires specific formulation development; can be a more expensive option. |
| Solid Dispersion | PVP K30, PEG 6000 | 1:1 to 1:10 (Drug:Carrier ratio) | Dramatically improves dissolution rate and apparent solubility. | Requires a multi-step preparation process; physical stability of the amorphous form must be considered. |
Experimental Protocols
Protocol 1: Solubilization using an Organic Co-solvent (DMSO)
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Weigh Compound: Accurately weigh a precise amount of this compound.
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Add Solvent: Add a calculated volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10-20 mg/mL).
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Dissolve: Vortex the mixture thoroughly. If needed, use a bath sonicator for 5-10 minutes to ensure complete dissolution.
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Dilution: Prepare your final working solution by adding the stock solution drop-wise to your vigorously stirring aqueous buffer. Crucially, always add the stock to the buffer, not the other way around.
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Final Concentration: Ensure the final DMSO concentration is as low as possible and compatible with your experimental system (e.g., <0.5% v/v for cell culture).
Protocol 2: pH-Mediated Solubilization Assessment
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Prepare Buffers: Prepare a series of buffers (e.g., phosphate or borate (B1201080) buffers) with pH values ranging from 7.0 to 10.0 in 0.5 unit increments.
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Add Compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
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Equilibrate: Tightly seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
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Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid.
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Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
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Analyze: Plot the solubility (mg/mL or µM) against the pH to identify the optimal pH for dissolution.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
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Weigh Components: Weigh out this compound and HP-β-CD in a specific molar ratio (e.g., 1:1 or 1:2).
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Triturate: Place the HP-β-CD in a mortar and add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a paste.
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Add Compound: Add the this compound to the paste.
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Knead: Knead the mixture thoroughly for 30-60 minutes, maintaining a paste-like consistency by adding small amounts of the solvent mixture if needed.
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Dry: Dry the resulting product in an oven at 40-50°C until all the solvent has evaporated.
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Pulverize: Gently grind the dried complex into a fine powder. This powder can then be directly dissolved in an aqueous medium.
Visualizations
Caption: Troubleshooting workflow for overcoming solubility issues.
Caption: Formation of a water-soluble cyclodextrin inclusion complex.
Caption: Workflow for preparing a solid dispersion via solvent evaporation.
References
Technical Support Center: Optimizing Dosage for In Vitro Studies of 2,6-Dimethoxy-1-acetonylquinol
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on optimizing the in vitro dosage of 2,6-Dimethoxy-1-acetonylquinol. Due to limited specific data on this compound, this guide leverages information from the closely related compound 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) and established methodologies for in vitro compound testing.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in in vitro assays?
A1: For initial screening, a broad concentration range is advised. Based on studies with the related compound 2,6-Dimethoxy-1,4-benzoquinone (DMBQ), which showed cytotoxic effects in V79 cells at concentrations between 10 to 80 µM, a starting range of 0.1 µM to 100 µM is recommended.[1] A logarithmic serial dilution across this range will help in identifying the effective concentration window for your specific cell line and assay.
Q2: How should I dissolve and prepare this compound for cell culture experiments?
A2: this compound is expected to have low aqueous solubility. The recommended solvent for creating a high-concentration stock solution (e.g., 10 mM) is dimethyl sulfoxide (B87167) (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium. To avoid precipitation, add the DMSO stock to the medium while vortexing. The final DMSO concentration in the culture should be kept low, typically below 0.5%, to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q3: What are the potential signaling pathways affected by this compound?
A3: While the specific pathways for this compound are not well-documented, the related compound DMBQ has been shown to regulate the AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2] Therefore, it is plausible that this compound may also modulate this pathway.
Q4: How long should I expose my cells to this compound?
A4: The optimal exposure time is dependent on the cell type and the biological question being addressed. A common starting point for cytotoxicity or proliferation assays is 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the ideal duration for observing the desired effect.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Compound precipitates in culture medium | Low aqueous solubility of the compound. | Prepare a higher concentration stock in DMSO and perform serial dilutions. When making the final dilution in medium, add the compound stock to the medium dropwise while vortexing. If precipitation persists, consider using a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01-0.05%), but validate its effect on your cells first. |
| No observable effect at tested concentrations | The compound may not be active in the chosen cell line or assay, or the concentrations are too low. | Expand the concentration range to higher levels (e.g., up to 200 µM), ensuring the final DMSO concentration remains non-toxic. Verify the compound's activity in a different, potentially more sensitive, cell line. Confirm the compound's stability in the culture medium over the experiment's duration. |
| High background signal in viability/cytotoxicity assay | Interference from the compound with the assay reagents (e.g., reduction of MTT by the compound itself). | Run a cell-free control containing the compound at all tested concentrations in the culture medium with the assay reagent to check for direct chemical interference. |
| Unexpected cell death in vehicle control wells | Toxicity from the solvent (DMSO). | Ensure the final DMSO concentration is at a level well-tolerated by your specific cell line (typically ≤ 0.5%). Perform a dose-response experiment for DMSO alone to determine its toxicity threshold. |
Quantitative Data Summary
The following table summarizes in vitro data for the related compound 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) to provide a reference for initial experimental design.
| Compound | Cell Line | Assay | Parameter | Concentration Range | Reference |
| 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) | V79 | Plating efficiency | Cytotoxicity | 10 - 80 µM | [1] |
| 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) | V79 | Trypan blue exclusion | Viability | 4-fold higher than 10-80 µM | [1] |
| 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) | C2C12 | Myotube formation | Differentiation | Not specified | [2] |
Detailed Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
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Prepare a 2X working solution of this compound by serial dilution from your stock solution in culture medium.
-
Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control wells (medium with the same final DMSO concentration).
-
Incubate for the desired exposure time (e.g., 48 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Hypothetical modulation of the AKT/mTOR pathway by quinol compounds.
Experimental Workflow
References
Technical Support Center: Storage and Handling of 2,6-Dimethoxy-1-acetonylquinol
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2,6-Dimethoxy-1-acetonylquinol?
A1: Based on the chemical structure of a quinol derivative, the primary factors contributing to degradation are likely oxidation, exposure to light (photodegradation), high temperatures, and humidity.[1][2][3] Quinols and related phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air and light.[2]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a cool, dry, and dark place.[3] The container should be tightly sealed to prevent exposure to air and moisture.[4] For long-term storage, refrigeration (2-8 °C) is recommended.[5]
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation may be indicated by a change in the physical appearance of the compound, such as a change in color (e.g., development of a yellowish or brownish tint).[2] For a more definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of degradation products, which would appear as new peaks in the chromatogram.[2]
Q4: Is it safe to store solutions of this compound?
A4: Storing solutions of this compound may increase the risk of degradation, especially if the solvent is not anhydrous or has been exposed to air. If you need to store solutions, it is advisable to use a high-purity, anhydrous solvent and to store the solution under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. It is best practice to prepare solutions fresh for each experiment.
Troubleshooting Guides
Issue 1: I have observed a color change in my solid sample of this compound.
-
Possible Cause: This is a likely indicator of oxidation. Exposure to air and/or light can lead to the formation of colored quinone-like byproducts.[2]
-
Troubleshooting Steps:
-
Immediately transfer the sample to a new, clean, amber-colored vial.
-
Purge the vial with an inert gas (argon or nitrogen) before sealing.
-
Store the vial in a refrigerator (2-8 °C).
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Before the next use, assess the purity of the compound using an appropriate analytical method such as HPLC or LC-MS to determine if it is still suitable for your experiments.
-
Issue 2: My experimental results are inconsistent, suggesting a loss of potency of this compound.
-
Possible Cause: The compound may have degraded during storage, leading to a lower concentration of the active molecule.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from a new, unopened container of the compound if available.
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Conduct a stability study to determine the rate of degradation under your specific experimental conditions (a general protocol is provided below).
-
If you suspect degradation in a previously prepared solution, analyze its purity by HPLC and compare it to a freshly prepared standard.
-
Data Presentation
Table 1: General Recommended Storage Conditions for Quinol Derivatives
| Storage Condition | Temperature | Humidity | Light | Atmosphere | Container |
| Long-Term | 2°C to 8°C (Refrigerated) | Low (use of desiccants recommended) | Protected from light (amber vials) | Inert (Argon or Nitrogen) | Tightly sealed |
| Short-Term | Room Temperature (controlled) | Low | Protected from light | Inert (recommended) | Tightly sealed |
| In-Solution | -20°C (for organic solvents) | N/A | Protected from light | Inert | Tightly sealed, single-use aliquots |
Experimental Protocols
Protocol: Stability Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various conditions.
1. Objective: To determine the stability of this compound under different storage conditions and identify potential degradation products.
2. Materials:
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This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Amber HPLC vials
-
Temperature and humidity-controlled stability chambers
-
HPLC system with a UV detector
3. Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Aliquot the stock solution into multiple amber HPLC vials.
-
Storage Conditions: Place the vials in stability chambers under the following conditions:
-
Refrigerated: 2-8°C
-
Room Temperature: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% RH
-
Light Exposure: Place some vials under a light source as per ICH Q1B guidelines.
-
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: At each time point, analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
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Data Evaluation: Calculate the percentage of the remaining this compound and the formation of any degradation products at each time point.
Visualizations
Caption: Hypothetical degradation pathway for this compound.
Caption: Experimental workflow for a stability study.
References
Technical Support Center: Enhancing the Purity of 2,6-Dimethoxy-1-acetonylquinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 2,6-Dimethoxy-1-acetonylquinol.
Troubleshooting Guides
This section addresses specific issues that users might encounter during the synthesis and purification of this compound, a compound often synthesized via multi-step pathways which may include Friedel-Crafts type reactions. Potential impurities can arise from starting materials, side-reactions such as incomplete reaction or over-reaction, and degradation of the product.
Issue 1: The isolated product is a colored oil or solid (yellow to brown).
| Possible Cause | Suggested Solution |
| Oxidation of the quinol moiety: Hydroquinone (B1673460) and quinol derivatives are susceptible to oxidation, which can produce colored quinone-type impurities. | - Conduct the final steps of the synthesis and all purification procedures under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents for all purification steps.- Store the final product under an inert atmosphere and protect it from light. |
| Residual Friedel-Crafts catalyst: Trace amounts of Lewis acids (e.g., AlCl₃, FeCl₃) used in precursor synthesis can cause coloration. | - Perform an aqueous workup with a mild acid (e.g., dilute HCl) followed by a brine wash to remove metal salts.- Consider using a milder catalyst or a solid-supported catalyst during synthesis to minimize contamination. |
| Formation of polymeric byproducts: Strong acid catalysts and high temperatures can lead to the formation of colored, high molecular weight impurities. | - Optimize reaction conditions by using lower temperatures and shorter reaction times.- Purify the crude product using column chromatography to separate the desired compound from polymeric material. |
Issue 2: Low yield after purification by recrystallization.
| Possible Cause | Suggested Solution |
| Inappropriate solvent choice: The product may be too soluble in the chosen solvent, even at low temperatures. | - Perform a thorough solvent screen using small amounts of the crude product to identify a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Good starting points for polar compounds like quinols include ethanol, methanol, ethyl acetate (B1210297), or mixtures with hexanes.[1] |
| Excessive solvent usage: Using too much solvent will prevent the product from crystallizing effectively upon cooling. | - Dissolve the crude product in the minimum amount of hot solvent required for complete dissolution. Add the solvent in small portions. |
| Premature crystallization: The product crystallizes during hot filtration to remove insoluble impurities. | - Use a heated filter funnel or pre-warm the filtration apparatus with hot solvent to prevent cooling and premature crystallization. |
| Rapid cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals (precipitation) rather than large, pure crystals. | - Allow the hot solution to cool slowly to room temperature on the benchtop before placing it in an ice bath to maximize crystal formation. |
Issue 3: Presence of persistent impurities after column chromatography.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system (mobile phase): The chosen eluent may not provide adequate separation between the product and impurities. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound for good separation on a column.[2] A common starting point for polar compounds is a mixture of ethyl acetate and hexanes.[3] |
| Column overloading: Loading too much crude material onto the column leads to poor separation. | - As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase (silica gel). |
| Co-elution of structurally similar impurities: Regioisomers or demethylated byproducts from the synthesis can have similar polarities to the desired product.[4] | - Employ a shallow gradient elution during column chromatography, starting with a low polarity eluent and gradually increasing the polarity. This can improve the separation of closely related compounds.- Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (B1680970), if separation on silica gel is challenging. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: Based on a likely synthetic route involving the acylation of a dimethoxyhydroquinone precursor, common impurities may include:
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Unreacted starting materials: Such as 1,2,4-trimethoxybenzene (B152335) or a related dimethoxyphenol.
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Regioisomers: Acylation at a different position on the aromatic ring.[4]
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Demethylated byproducts: Loss of one or more methyl groups from the methoxy (B1213986) functionalities, which can be promoted by strong Lewis acid catalysts.[4]
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Oxidation products: The corresponding quinone formed by the oxidation of the quinol ring.
Q2: How can I effectively remove colored impurities?
A2: For colored impurities, which are often highly conjugated compounds, the following methods can be effective:
-
Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude product can help adsorb colored impurities. The carbon is then removed by filtration.[5] It is important to use a minimal amount of charcoal as it can also adsorb the desired product, leading to lower yields.[5]
-
Column Chromatography: This is a very effective method for separating colored impurities from the desired product.[2]
Q3: What is the best way to store the purified this compound to maintain its purity?
A3: Due to its susceptibility to oxidation, the purified compound should be stored under an inert atmosphere (nitrogen or argon), in a tightly sealed container, protected from light, and at a low temperature (refrigerated or frozen).
Data Presentation
Table 1: Hypothetical Purity Enhancement of this compound Using Different Purification Protocols.
| Purification Method | Initial Purity (%) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) | Overall Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 95 | 98 | 65 | Effective for removing less polar impurities. |
| Column Chromatography (Silica Gel, Ethyl Acetate/Hexane Gradient) | 85 | 98 | >99 | 75 | Excellent for separating a wide range of impurities. |
| Activated Carbon followed by Recrystallization | 85 (colored) | 94 | 97 | 55 | Good for removing colored impurities, but may reduce yield. |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific nature of the impurities and the experimental conditions.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve approximately 20-30 mg of the crude this compound in a few drops of a test solvent at room temperature. If it dissolves easily, the solvent is not suitable. If it is poorly soluble, heat the mixture. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling. Test solvents like ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.
-
Dissolution: In an Erlenmeyer flask, add the crude product. Add the chosen solvent in small portions while heating the flask on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Swirl the flask for a few minutes.
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air dry or dry them in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a TLC system to find an appropriate mobile phase. Spot the crude material on a TLC plate and elute with different ratios of solvents (e.g., ethyl acetate/hexanes). The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, start with a low polarity mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
References
- 1. CN115043710B - Purification method of high-purity hydroquinone - Google Patents [patents.google.com]
- 2. cup.edu.cn [cup.edu.cn]
- 3. US4072721A - Purification of hydroquinone - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
Technical Support Center: Interpreting Complex NMR Spectra of 2,6-Dimethoxy-1-acetonylquinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 2,6-Dimethoxy-1-acetonylquinol.
Troubleshooting Guides
Guide 1: Poor Signal-to-Noise Ratio
Low signal-to-noise can hinder the accurate interpretation of spectra, especially for signals with low intensity. Follow this guide to troubleshoot and improve the quality of your data.
Question: My NMR spectrum for this compound has a low signal-to-noise ratio, making it difficult to identify key peaks. What steps can I take to improve it?
Answer: A poor signal-to-noise ratio can arise from several factors. Here is a systematic approach to address this issue:
-
Increase Sample Concentration: If solubility permits, increasing the concentration of your sample will directly increase the signal intensity. However, be mindful that very high concentrations can lead to peak broadening.[1][2]
-
Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise by a factor of approximately 1.4.
-
Check Shimming: Poor magnetic field homogeneity is a common cause of broad and weak signals.[2] Re-shimming the spectrometer can significantly improve peak shape and height.
-
Use a Higher Field Spectrometer: If available, acquiring the spectrum on a spectrometer with a higher magnetic field strength will increase signal dispersion and sensitivity.[3]
-
Optimize Acquisition Parameters: Ensure that the relaxation delay (D1) is sufficiently long (typically 1-5 seconds for ¹H NMR) to allow for full relaxation of the nuclei between pulses.[4]
Guide 2: Signal Overlap in the Aromatic Region
The quinol ring system in this compound can produce complex and overlapping signals in the aromatic region of the ¹H NMR spectrum.
Question: The aromatic protons in my ¹H NMR spectrum of this compound are overlapping, preventing clear analysis of coupling patterns. How can I resolve these signals?
Answer: Signal overlap is a common challenge, especially with complex aromatic systems.[2] Here are several strategies to resolve overlapping proton signals:
-
Change the Solvent: Different deuterated solvents can induce changes in the chemical shifts of protons due to varying solvent-solute interactions (the "solvent effect").[1][2] Acquiring spectra in solvents like benzene-d₆ or acetone-d₆ in addition to CDCl₃ may resolve the overlap.[1]
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful for resolving overlapping signals.[2][5]
-
Higher Field NMR: As mentioned previously, a higher field spectrometer will provide better signal dispersion, which can often resolve overlapping peaks.[3]
-
Variable Temperature (VT) NMR: If the overlap is due to conformational exchange or rotamers, acquiring the spectrum at different temperatures can either sharpen the signals or coalesce them into an average signal.[1]
Frequently Asked Questions (FAQs)
Q1: Why are the methoxy (B1213986) group signals appearing as sharp singlets and what are their expected chemical shifts?
A1: The two methoxy groups (-OCH₃) on the quinol ring are expected to appear as sharp singlets in the ¹H NMR spectrum because their protons are not coupled to any neighboring protons. Their chemical shifts are typically in the range of 3.8-4.0 ppm.[6] In the ¹³C NMR spectrum, the methoxy carbons will also be singlets, typically appearing around 56 ± 1 ppm.[6]
Q2: I am observing broader than expected peaks for some signals. What could be the cause?
A2: Peak broadening can be caused by several factors:
-
Poor Shimming: The magnetic field may not be homogeneous.[1][2]
-
High Concentration: A highly concentrated sample can be viscous, leading to broader lines.[2]
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant broadening. These can sometimes be removed by filtering the sample through a small plug of celite or by adding a chelating agent like EDTA.[2]
-
Chemical Exchange: The molecule may be undergoing a chemical exchange process, such as tautomerism or conformational changes, on the NMR timescale.[2] Running the experiment at a different temperature can help confirm this.[1][2]
Q3: How can I confirm the assignment of the acetonyl side chain signals?
A3: The acetonyl side chain (-CH₂C(O)CH₃) has two distinct proton environments.
-
The methylene protons (-CH₂-) will likely appear as a singlet if there are no adjacent protons, or as a multiplet if there is coupling. Its chemical shift will be influenced by the adjacent quinol ring and carbonyl group.
-
The methyl protons (-CH₃) of the acetyl group will appear as a sharp singlet, typically in the upfield region around 2.1-2.4 ppm. To confirm these assignments, you can use 2D NMR techniques:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, confirming the C-H connectivity.[4][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For example, you should see a correlation from the methyl protons of the acetonyl group to the carbonyl carbon.[5][7]
Q4: My integrations for the aromatic region do not seem to match the expected number of protons. What should I check?
A4: Inaccurate integration can be misleading.[8]
-
Solvent Peak Overlap: Ensure that the residual solvent peak is not overlapping with your signals of interest. If it is, consider using a different deuterated solvent.[1]
-
Baseline Correction: A poorly corrected baseline can lead to significant integration errors. Manually re-process the spectrum and carefully correct the baseline.
-
Relaxation Delay: If some protons have significantly longer relaxation times, the relaxation delay (D1) may not be long enough for them to fully relax, leading to lower signal intensity and inaccurate integration. Increase the D1 value and re-acquire the spectrum.
-
Signal Overlap: If multiple signals are overlapping, the integration will represent the sum of all protons under that peak. 2D NMR techniques can help deconvolve these.[9]
Data Presentation
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic-H | 6.5 - 7.5 | m | 3H | - |
| Methoxy (-OCH₃) | 3.8 - 4.0 | s | 6H | - |
| Methylene (-CH₂-) | 3.5 - 3.7 | s | 2H | - |
| Acetonyl Methyl (-CH₃) | 2.1 - 2.4 | s | 3H | - |
| Hydroxyl (-OH) | Variable | br s | 1H | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | > 200 |
| Aromatic C-O | 145 - 155 |
| Aromatic C-H / C-C | 100 - 130 |
| Methoxy (-OCH₃) | 55 - 60 |
| Methylene (-CH₂) | 40 - 50 |
| Acetonyl Methyl (-CH₃) | 25 - 35 |
Experimental Protocols
Protocol 1: Standard ¹H NMR Spectroscopy
Purpose: To obtain a proton spectrum for initial structural assessment.[4]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[4]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).[4]
-
Spectral Width (SW): Typically 12-16 ppm, centered around 6-8 ppm for compounds with aromatic regions.[4]
-
Acquisition Time (AQ): 2-4 seconds.[4]
-
Relaxation Delay (D1): 1-5 seconds.[4]
-
Number of Scans (NS): 16 or 32 for a concentrated sample; increase as needed for better signal-to-noise.
-
Protocol 2: 2D COSY (¹H-¹H Correlation Spectroscopy)
Purpose: To identify proton-proton spin systems.[4]
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Program: A standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (SW) in F1 and F2: Same as the optimized ¹H NMR spectrum.
-
Number of Increments in F1: Typically 256 or 512.
-
Number of Scans (NS) per Increment: 2, 4, or 8, depending on the sample concentration.
-
Protocol 3: 2D HSQC (Heteronuclear Single Quantum Coherence)
Purpose: To identify one-bond proton-carbon correlations.[4]
-
Instrument Setup: Use the same locked and shimmed sample.
-
Acquisition Parameters:
-
Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).[4]
-
Spectral Width (SW) in F2 (¹H): Same as the optimized ¹H NMR spectrum.[4]
-
Spectral Width (SW) in F1 (¹³C): Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Number of Increments in F1: Typically 256.
-
Number of Scans (NS) per Increment: 4 or 8, depending on concentration.
-
Visualizations
Caption: Troubleshooting workflow for complex NMR spectra.
Caption: Workflow for 2D NMR-based structure elucidation.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. benchchem.com [benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. NMR Spectroscopy Practice Problems [chemistrysteps.com]
Minimizing off-target effects of 2,6-Dimethoxy-1-acetonylquinol in cell-based assays
Welcome to the technical support center for the use of 2,6-Dimethoxy-1-acetonylquinol in cell-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers minimize off-target effects and obtain reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
Currently, specific literature on the comprehensive mechanism of action for this compound is limited, with its primary described activity being antimalarial.[1] However, related quinol and benzoquinone compounds have been shown to influence key cellular pathways. For instance, 2,6-Dimethoxy-1,4-benzoquinone (DMBQ), a structurally similar compound, is known to inhibit anaerobic glycolysis and regulate the AKT/mTOR signaling pathway, which can impact cell metabolism, growth, and survival.[2][3] Quinol derivatives have also been investigated as potential anti-cancer agents that may act as double Michael acceptors, forming covalent bonds with target proteins like thioredoxin reductase, ultimately leading to apoptosis.[4]
Q2: What are the potential off-target effects of this compound and other quinol derivatives?
While a detailed off-target profile for this compound is not extensively documented, potential off-target effects can be inferred from the broader class of quinol and quinolone derivatives. These may include:
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General Cytotoxicity: At higher concentrations, quinol derivatives can induce cytotoxicity, which may not be related to the intended target.[5]
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Inhibition of DNA Gyrase and Topoisomerase IV: Some quinolone derivatives can disrupt DNA replication and repair by inhibiting these enzymes, leading to cell death.[6]
-
Kinase Inhibition: Computational studies on related compounds suggest potential for off-target kinase inhibition, which could affect various signaling pathways controlling the cell cycle and other processes.[5]
-
Induction of Apoptosis: Off-target interactions can lead to the activation of apoptotic pathways.[4]
-
Mitochondrial Dysfunction: Effects on mitochondrial function are a potential off-target liability for various small molecules.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is critical for ensuring that the observed cellular phenotype is a direct result of the intended biological target. Key strategies include:
-
Use the Lowest Effective Concentration: It is crucial to determine the lowest concentration of the compound that produces the desired on-target effect without causing significant cytotoxicity.[5]
-
Perform Thorough Dose-Response Curves: Always generate a full dose-response curve for your primary experimental endpoint. This will help identify the half-maximal effective concentration (EC50) and define the therapeutic window before the onset of toxic effects.[5]
-
Include Counter-Screens: If you hypothesize off-target activity on a particular pathway, include a specific counter-assay to directly measure this effect.[5]
-
Employ Orthogonal Assays: Use multiple, distinct assay formats to measure the same biological endpoint. This can help to rule out artifacts specific to a single assay technology.
-
Use a Structurally Unrelated Control Compound: If possible, use a compound with a different chemical scaffold that is known to target the same pathway to confirm that the observed phenotype is target-specific.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
Issue 1: Compound Precipitation in Culture Medium
| Possible Cause | Recommended Solution |
| Poor aqueous solubility of the compound. | Dissolve the compound in a small volume of a biocompatible solvent like DMSO before diluting it in the culture medium.[6] Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[6] |
| High compound concentration. | Test a range of concentrations to find the optimal balance between efficacy and solubility. |
| Interaction with media components. | Prepare compound dilutions in a serum-free medium or a simplified buffer system for initial solubility tests. |
Issue 2: High Background Signal in Assays
| Possible Cause | Recommended Solution |
| Contamination of media or reagents. | Use fresh, sterile reagents and media.[6] |
| Phenol (B47542) red in the culture medium can interfere with absorbance or fluorescence-based assays. | Use a phenol red-free medium for the assay.[6] |
| Intrinsic fluorescence of the compound. | Run a control plate with the compound in cell-free media to quantify its contribution to the signal. |
| Inadequate washing steps. | Ensure thorough but gentle washing of cell monolayers between assay steps to remove unbound compound and reagents. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Cell health and passage number. | Use cells with a consistent and low passage number. Regularly check for signs of stress or contamination.[7][8] |
| Variability in cell seeding density. | Ensure a uniform cell density across all wells of the microplate. |
| Edge effects in microplates. | Avoid using the outer wells of the plate, or ensure they are filled with a buffer or medium to maintain humidity. |
| Inconsistent incubation times. | Precisely control the timing of compound addition and subsequent assay steps. |
Issue 4: Unexpected Cytotoxicity
| Possible Cause | Recommended Solution |
| Off-target effects at the tested concentration. | Perform a dose-response curve to determine the concentration at which cytotoxicity occurs and work below this threshold for mechanistic studies.[5] |
| Solvent toxicity. | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level known to be tolerated by the cells.[6] |
| Extended treatment duration. | Optimize the incubation time to the shortest duration necessary to observe the on-target effect. |
Experimental Protocols
Protocol 1: Determining Optimal Compound Concentration using an MTT Assay
This protocol is designed to assess cell viability and determine the cytotoxic potential of this compound.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[9]
-
Compound Preparation: Prepare a 2X stock of serial dilutions of this compound in a complete culture medium. Ensure the final solvent concentration will be consistent and non-toxic (e.g., <0.5% DMSO).[6][9]
-
Cell Treatment: Remove half of the medium from each well and add an equal volume of the 2X compound dilutions. Include vehicle-only controls.[9]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan (B1609692) crystal formation.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Assessing Target Engagement via Western Blot for AKT/mTOR Pathway
This protocol can be used to investigate if this compound affects the AKT/mTOR pathway, a known target of the related compound DMBQ.[3]
-
Cell Treatment: Plate and treat cells with various concentrations of this compound (below the cytotoxic threshold) for the desired time. Include positive and negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-p70S6K, p70S6K) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Caption: A troubleshooting workflow for addressing unexpected cytotoxicity.
Caption: Potential activation of the AKT/mTOR pathway by quinol compounds.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. 2,6-Dimethoxy-1,4-Benzoquinone | C8H8O4 | CID 68262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinol derivatives as potential trypanocidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. benchchem.com [benchchem.com]
Adjusting pH for optimal 2,6-Dimethoxy-1-acetonylquinol activity
This technical support guide provides troubleshooting information and frequently asked questions regarding the experimental use of 2,6-Dimethoxy-1-acetonylquinol, with a specific focus on optimizing its activity by adjusting pH.
Disclaimer: this compound is a specialized chemical entity. The following guidelines are based on the general principles of quinol and phenol (B47542) chemistry. Researchers should adapt these protocols based on their specific experimental setup and validate their findings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activity of this compound?
The optimal pH for this compound activity is application-dependent. Generally, for antioxidant activity, a slightly acidic to neutral pH range (pH 6.0-7.4) is often a good starting point for quinol-type compounds. However, the ideal pH can vary significantly based on the specific assay or biological system. It is crucial to perform a pH optimization experiment.
Q2: How does pH affect the stability of this compound?
Quinol compounds can be susceptible to oxidation, and the rate of oxidation is often pH-dependent. At alkaline pH, the phenolate (B1203915) form is more prevalent, which is typically more easily oxidized. Therefore, for storage and in assays where stability is a concern, maintaining a slightly acidic pH may be beneficial.
Q3: I am not observing any activity with this compound in my cell-based assay. What could be the issue?
Several factors could contribute to a lack of activity. First, verify the purity and integrity of your compound stock. Second, consider the pH of your cell culture medium. While most media are buffered around pH 7.4, localized pH changes can occur. It is also possible that the compound is not cell-permeable or is rapidly metabolized.
Q4: Can I use a standard buffer like PBS for my experiments with this compound?
Phosphate-buffered saline (PBS) is a common choice. However, depending on the target pH, other buffer systems may be more appropriate. For example, MES buffer is suitable for more acidic conditions, while HEPES or Tris buffers are often used for neutral to slightly alkaline conditions. The choice of buffer should be guided by the desired pH range and compatibility with your experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no activity | Suboptimal pH. | Perform a pH-response curve to determine the optimal pH for your specific assay. |
| Compound degradation. | Prepare fresh solutions of this compound for each experiment. Protect from light and oxygen. | |
| Poor solubility. | Use a co-solvent like DMSO or ethanol (B145695) (ensure final concentration is not detrimental to your system). | |
| Inconsistent results | Fluctuation in pH. | Ensure your buffer has sufficient buffering capacity for the experimental conditions. |
| Compound oxidation. | Degas your buffer and consider adding a chelating agent like EDTA if metal-catalyzed oxidation is suspected. | |
| Precipitation of the compound | pH-dependent solubility. | Check the solubility of this compound at different pH values. Adjust the pH or use a suitable co-solvent. |
Experimental Protocols
Determining the Optimal pH for Activity
This protocol describes a general method for determining the optimal pH for the activity of this compound in a typical enzyme inhibition assay.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Target enzyme and substrate
-
A set of buffers covering a range of pH values (e.g., citrate (B86180) for pH 4-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10)
-
Microplate reader or other suitable detection instrument
-
96-well microplates
Procedure:
-
Prepare a series of buffers with different pH values (e.g., in 0.5 pH unit increments from 5.0 to 9.0).
-
In a 96-well plate, add the buffer, a fixed concentration of the target enzyme, and a fixed concentration of this compound to the appropriate wells. Include control wells without the compound.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress over time using a microplate reader.
-
Calculate the initial reaction rates for each pH value.
-
Plot the enzyme activity (or percent inhibition) as a function of pH to determine the optimal pH for this compound activity.
Visualizations
Caption: Workflow for determining the optimal pH for this compound activity.
Caption: Hypothetical mechanism of action for this compound in mitigating oxidative stress.
Selecting appropriate solvents for 2,6-Dimethoxy-1-acetonylquinol experiments
Technical Support Center: 2,6-Dimethoxy-1-acetonylquinol Experiments
This technical support guide provides researchers, scientists, and drug development professionals with essential information on selecting appropriate solvents for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on its isolation and experimental use, this compound is soluble in a range of organic solvents. Methanol and chloroform (B151607) have been successfully used for extraction and fractionation, indicating good solubility.[1][2] For biological assays, Dimethyl Sulfoxide (DMSO) is a suitable solvent.[3] Additionally, mixtures of acetonitrile (B52724) and water are used in analytical techniques like LC-MS, suggesting solubility in polar protic and aprotic solvents.[3]
Q2: Is this compound soluble in water?
A2: While not explicitly stated, the organic solvent extraction methods suggest that this compound has low solubility in water. For aqueous buffers in biological assays, it is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it to the final concentration.
Q3: Are there any known solvent incompatibilities with this compound?
A3: There is no specific information available regarding solvents that are incompatible with this compound. However, as a quinol derivative, it may be susceptible to oxidation, especially in the presence of certain metal ions or under basic conditions. It is advisable to use high-purity solvents and consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) for long-term experiments.
Q4: How should I prepare a stock solution of this compound for in vitro assays?
A4: To prepare a stock solution for in vitro experiments, dissolve the desired amount of this compound in 100% DMSO.[3] Gently vortex or sonicate if necessary to ensure complete dissolution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For the final assay, dilute the DMSO stock solution into your aqueous culture medium, ensuring the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | The chosen solvent is not appropriate, or the compound has low solubility at the desired concentration. | - Try a different solvent from the recommended list (e.g., switch from a non-polar to a polar aprotic solvent).- Gently warm the solution.- Use sonication to aid dissolution.- If preparing a stock solution, try a lower concentration. |
| Precipitation of the Compound Upon Dilution in Aqueous Buffer | The compound has poor aqueous solubility, and the final concentration of the organic co-solvent is too low. | - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerance level of your experiment.- Prepare a more dilute stock solution to reduce the amount of organic solvent needed for the final dilution.- Consider using a surfactant or other solubilizing agent, if compatible with your experiment. |
| Discoloration or Degradation of the Solution | The compound may be unstable in the chosen solvent or under the storage conditions. Quinols can be prone to oxidation. | - Use fresh, high-purity solvents.- Store solutions protected from light and at low temperatures (-20°C or -80°C).- For long-term storage, consider purging the vial with an inert gas (nitrogen or argon) before sealing.- Prepare fresh solutions before each experiment if stability is a concern. |
Solvent Solubility Data
| Solvent | Formula | Type | Solubility | Primary Use in Experiments |
| Methanol | CH₃OH | Polar Protic | Soluble[1][2] | Extraction from natural sources |
| Chloroform | CHCl₃ | Non-polar | Soluble[1][4] | Chromatographic fractionation |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble[3] | Preparation of stock solutions for in vitro assays |
| Acetonitrile/Water | CH₃CN / H₂O | Mixture | Soluble in mixtures[3] | Mobile phase for Liquid Chromatography-Mass Spectrometry (LC-MS) |
Experimental Protocols
General Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 226.23 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Weigh out 2.26 mg of this compound using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Workflow for selecting an appropriate solvent for this compound.
References
Validation & Comparative
Comparative Efficacy of 2,6-Dimethoxy-1-acetonylquinol and Standard Antimalarials
A detailed guide for researchers and drug development professionals on the antimalarial activity of 2,6-Dimethoxy-1-acetonylquinol in comparison to established therapeutic agents.
This guide provides a comprehensive analysis of the in vitro efficacy of this compound, a quinol derivative isolated from the plant Grewia bilamellata, against Plasmodium falciparum. Its performance is benchmarked against frontline antimalarial drugs, including chloroquine, artesunate (B1665782), and atovaquone (B601224). This document is intended to serve as a valuable resource for researchers in the field of antimalarial drug discovery and development by presenting key experimental data, detailed methodologies, and visual representations of experimental workflows and putative mechanisms of action.
In Vitro Efficacy Against Plasmodium falciparum
The antiplasmodial activity of this compound and comparator drugs is typically assessed by determining the 50% inhibitory concentration (IC50) against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The following tables summarize the available data.
| Compound | P. falciparum Strain | Resistance Profile | IC50 (µM) | Citation |
| This compound | D6 (Sierra Leone) | Chloroquine-Sensitive | 42.2 | [1] |
| W2 (Indochina) | Chloroquine-Resistant | 23.0 | [1] | |
| Chloroquine | 3D7 | Chloroquine-Sensitive | 0.03468 | [2] |
| Dd2 | Chloroquine-Resistant | - | ||
| W2 | Chloroquine-Resistant | - | ||
| Artesunate | 3D7 | Artemisinin-Sensitive | 0.00627 | [3] |
| Dd2 | Artemisinin-Resistant | - | ||
| Atovaquone | 3D7 | - | - | |
| L-3 | Chloroquine-Sensitive | 0.000978 | [4] | |
| FCM 29 | Multidrug-Resistant | 0.00176 | [4] |
Note: IC50 values can vary between studies due to differences in experimental conditions. The data presented here are for comparative purposes.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)
This protocol outlines a common method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.
1. Parasite Culture:
-
P. falciparum strains (e.g., D6, W2, 3D7) are maintained in continuous culture in human O+ erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.
-
Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasite synchronization at the ring stage is achieved using 5% D-sorbitol treatment.
2. Drug Preparation:
-
Test compounds and standard drugs are dissolved in an appropriate solvent (e.g., DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in 96-well microtiter plates using complete culture medium.
3. Assay Procedure:
-
Synchronized ring-stage parasite cultures are diluted to a final parasitemia of 0.5-1% and a hematocrit of 2%.
-
100 µL of the parasite suspension is added to each well of the pre-dosed 96-well plates.
-
Control wells containing parasites with no drug and uninfected erythrocytes are included.
-
The plates are incubated for 72 hours under the same conditions as the parasite culture.
4. Measurement of Parasite Growth Inhibition:
-
After incubation, 100 µL of SYBR Green I lysis buffer is added to each well.
-
The plates are incubated in the dark at room temperature for 1-3 hours.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The fluorescence intensity is proportional to the amount of parasitic DNA, indicating parasite viability.
5. Data Analysis:
-
The fluorescence readings are converted to percentage inhibition relative to the drug-free control.
-
IC50 values are calculated by plotting the percentage inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: In Vitro Antimalarial Assay Workflow.
In Vivo Antimalarial Efficacy Study (4-Day Suppressive Test - Thompson Test)
This protocol provides a general framework for assessing the in vivo efficacy of a test compound in a murine malaria model.
1. Animal Model:
-
Swiss albino mice are typically used.
-
Mice are infected intravenously or intraperitoneally with Plasmodium berghei-infected erythrocytes.
2. Drug Administration:
-
The test compound is formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol).
-
Treatment is initiated on the day of infection (Day 0) and continues for four consecutive days (Day 0 to Day 3).
-
The compound is administered orally or subcutaneously at various dose levels.
-
A positive control group (e.g., treated with chloroquine) and a negative control group (vehicle only) are included.
3. Monitoring Parasitemia:
-
On Day 4, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa stain.
-
The percentage of parasitized red blood cells is determined by microscopic examination.
4. Evaluation of Efficacy:
-
The average parasitemia in each treatment group is compared to the negative control group.
-
The percentage of parasitemia suppression for each dose is calculated.
-
The 50% and 90% effective doses (ED50 and ED90) can be determined by probit analysis.
-
The mean survival time of the mice in each group is also recorded.
Putative Mechanism of Action of Quinolone-type Antimalarials
While the specific molecular target of this compound has not been elucidated, many quinoline (B57606) and quinolone-based antimalarials are known to interfere with the detoxification of heme in the parasite's food vacuole.
Caption: Putative Mechanism of Action for Quinolones.
Conclusion
This compound demonstrates in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. However, its potency, with IC50 values in the micromolar range, is significantly lower than that of established antimalarial drugs such as artesunate and atovaquone, which are effective at nanomolar concentrations. Further structure-activity relationship (SAR) studies and chemical modifications may be necessary to enhance the antimalarial efficacy of this natural product scaffold. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel antimalarial agents.
References
Validating the In Vivo Anticancer Properties of 2,6-Dimethoxy-1-acetonylquinol: A Comparative Guide
This guide provides a framework for validating the in vivo anticancer properties of 2,6-Dimethoxy-1-acetonylquinol. Due to the limited availability of specific in vivo data for this compound in publicly accessible literature, this document focuses on establishing a comparative analysis with structurally related quinone derivatives and the widely-used chemotherapeutic agent, Doxorubicin. The experimental protocols and data presented herein serve as a guide for researchers, scientists, and drug development professionals to design and evaluate preclinical studies for novel quinone-based anticancer compounds.
Comparative Analysis of In Vivo Antitumor Efficacy
The following table summarizes preclinical data from various quinone-based compounds, offering a benchmark for evaluating the potential efficacy of this compound.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference Compound |
| This compound | Data not available | To be determined | To be determined | To be determined | Doxorubicin |
| Hydroquinone (HQ) | Melanoma Lung Metastasis | C57BL/6 Mice | 10 mg/kg | Significant prevention of lung metastasis | Vehicle Control |
| Thymoquinone (TQ) | Colon Cancer Xenograft (HCT116) | Nude Mice | i.p. injection | Significant delay in tumor growth | Saline |
| Doxorubicin (DOX) | Breast Cancer Xenograft (MCF-7) | Nude Mice | 15 mg/kg | 60.4% | Vehicle Control |
| Compound 2 (dihydroquinoxalin-2(1H)-one derivative) | Lung Cancer Xenograft (NCI-H460) | Nude Mice | 1.0 mg/kg | 61.9% | Paclitaxel |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo anticancer studies. Below are standard protocols for key experiments.
Murine Xenograft Model
A subcutaneous xenograft model using immunodeficient mice is a standard for assessing the antitumor efficacy of a novel compound.[1]
-
Animal Model: Utilize immunodeficient mice, such as BALB/c nude or NOD/SCID, to prevent rejection of human tumor xenografts.[1]
-
Cell Implantation: Subcutaneously inject a suspension of 1-5 x 10^6 human cancer cells (e.g., breast, lung, colon carcinoma lines) mixed with Matrigel into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100 mm³) before initiating treatment.[2] Tumor volume should be measured regularly (e.g., twice weekly) using calipers.
-
Compound Administration: Randomize mice into treatment and control groups. The investigational compound (e.g., this compound) can be administered via various routes, including oral gavage or intraperitoneal injection, at predetermined doses and schedules.[1] The control group should receive the vehicle used to dissolve the compound.[1] A positive control group treated with a standard-of-care agent like Doxorubicin is also recommended.
-
Efficacy and Toxicity Assessment: Monitor tumor growth, body weight, and any signs of toxicity throughout the study. At the end of the experiment, tumors are excised and weighed.[3]
Immunohistochemistry for Apoptosis
To confirm that the observed tumor growth inhibition is due to induced apoptosis, TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining of tumor tissues can be performed.[4]
-
Tissue Preparation: Excise tumors at the end of the in vivo study and fix them in formalin before embedding in paraffin.
-
Staining: Section the paraffin-embedded tumors and perform TUNEL staining according to the manufacturer's protocol to detect DNA fragmentation, a hallmark of apoptosis.[4]
-
Analysis: Visualize and quantify the percentage of TUNEL-positive cells to compare the extent of apoptosis between treatment and control groups.[4]
Signaling Pathways and Mechanisms of Action
Quinone-based compounds exert their anticancer effects through various mechanisms, often involving the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways that regulate cell proliferation and survival.
Doxorubicin's Multifaceted Anticancer Mechanism
Doxorubicin, an anthracycline quinone, is a well-established anticancer drug with multiple mechanisms of action.[5][6] It intercalates into DNA, disrupting topoisomerase-II-mediated DNA repair.[5] Additionally, it generates free radicals, leading to oxidative stress, DNA damage, and the triggering of apoptotic pathways.[5]
Caption: Doxorubicin's dual mechanism of action leading to apoptosis.
MAPK Signaling in Quinone-Induced Apoptosis
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial regulators of cell fate.[7] Quinone compounds can induce apoptosis by modulating these pathways, often through the generation of ROS.[8] For instance, activation of the p38 MAPK pathway has been implicated in the apoptotic effects of some quinolone derivatives.[8]
Caption: Quinone-induced apoptosis via the ROS-p38 MAPK pathway.
Experimental Workflow for In Vivo Validation
The following diagram outlines a general workflow for the in vivo validation of a novel anticancer compound.
Caption: A generalized workflow for preclinical in vivo anticancer studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymoquinone reduces mouse colon tumor cell invasion and inhibits tumor growth in murine colon cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Structure-Activity Relationship of 2,6-Dimethoxy-1-acetonylquinol Derivatives: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of a Promising Scaffold in Medicinal Chemistry
The quinoline (B57606) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] The substitution pattern on the quinoline ring system plays a crucial role in modulating the pharmacological profile of these derivatives. This guide focuses on the structure-activity relationship (SAR) of a specific, albeit less explored, class of quinoline derivatives: 2,6-dimethoxy-1-acetonylquinols. Due to the limited availability of data on this exact substitution pattern, this guide will draw comparisons from closely related dimethoxy- and acetonyl-substituted quinoline and quinolone analogs to elucidate potential SAR trends and guide future research.
The Quinoline Core: A Versatile Pharmacophore
The biological activity of quinoline derivatives is intrinsically linked to their ability to interact with various biological targets. Modifications at different positions of the quinoline ring can significantly influence their potency, selectivity, and pharmacokinetic properties. For instance, substitutions at the 2, 4, 6, 7, and 8 positions have been extensively studied to optimize the therapeutic efficacy of these compounds.[1][5]
Impact of Methoxy (B1213986) Substituents on Biological Activity
The presence and position of methoxy groups on the quinoline ring are known to have a profound effect on the biological activity of the resulting derivatives. Dimethoxy-substituted quinolines have been investigated for various therapeutic applications. For example, certain dimethoxy chalcone (B49325) and flavanone (B1672756) analogs have demonstrated cytotoxic effects against cancer cell lines.[6][7] The electronic and steric properties of the methoxy groups can influence ligand-receptor interactions, membrane permeability, and metabolic stability.
The Role of the Acetonyl Moiety and Related Side Chains
The introduction of an acetonyl group at the 1-position of the quinol nucleus introduces a flexible keto-alkyl side chain. While direct SAR studies on 1-acetonylquinols are scarce, the nature of the substituent at this position is critical for modulating activity. In related quinolone derivatives, modifications of side chains have been shown to be crucial for their antibacterial and anticancer activities. For instance, the N-substituent on the quinolone core can influence DNA gyrase inhibition in bacteria and topoisomerase inhibition in cancer cells.
Comparative Analysis of Biological Activity
To provide a framework for understanding the potential SAR of 2,6-dimethoxy-1-acetonylquinol derivatives, the following table summarizes the biological activities of structurally related quinoline and quinolone compounds. The data is compiled from various studies and highlights the influence of different substitution patterns.
| Compound Class | Substituents | Biological Activity | Key Findings | Reference |
| Quinolone Derivatives | Varied substituents | Anticancer | Certain derivatives exhibit potent pro-apoptotic activity in cancer cells. | [8] |
| Dimethoxy Chalcones | 3,4-dimethoxyphenyl | Anticancer | Halogenation of the dimethoxyphenyl moiety enhances cytotoxicity. | [6] |
| Fluoroquinolone Analogs | Varied at C-7 and N-1 | Cytotoxic | The nature of the scaffold and side chains significantly impacts cytotoxicity against various cancer cell lines. | [9] |
| 8-Hydroxyquinolines | Bromo- and cyano-substituents | Anticancer | Derivatives show significant antiproliferative activity against various tumor cell lines. | [10] |
Experimental Protocols
The synthesis and biological evaluation of novel quinoline derivatives are central to establishing their structure-activity relationships. Below are detailed methodologies for key experiments typically employed in such studies.
General Synthesis of Quinoline Derivatives
The synthesis of the quinoline core can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Combes syntheses.[11] A general, modern approach for the synthesis of substituted quinolines may involve a metal-free domino one-pot protocol or transition-metal-catalyzed cyclization reactions.[11]
Example Synthetic Protocol (Friedländer Annulation):
A common method for synthesizing substituted quinolines is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
-
Reaction Setup: In a round-bottom flask, dissolve the 2-amino-5-methoxyacetophenone (1 equivalent) and 1,3-dimethoxyacetone (1.2 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as sodium hydroxide (B78521) or potassium carbonate.
-
Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the desired this compound derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[8]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in SAR studies, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a hypothetical signaling pathway that could be modulated by active quinoline derivatives.
Caption: General workflow for the synthesis and biological evaluation of novel quinoline derivatives in a structure-activity relationship study.
Caption: A hypothetical signaling pathway (PI3K/Akt/mTOR) that could be targeted by cytotoxic quinoline derivatives, leading to the inhibition of cell proliferation and induction of apoptosis.
Future Directions
The exploration of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. Future research should focus on the systematic synthesis of a library of these compounds with variations in the substituents on the quinoline ring and modifications of the acetonyl side chain. Rigorous biological evaluation of these analogs will be crucial for establishing a clear SAR and identifying lead compounds for further development. Computational studies, such as molecular docking, can also be employed to predict the binding modes of these derivatives with potential biological targets and to rationalize the observed SAR.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent insight into the biological activities and SAR of quinolone derivatives as multifunctional scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-cancer activity evaluation of new dimethoxylated chalcone and flavanone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Activities of Difluoro-Dimethoxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iipseries.org [iipseries.org]
Comparative Analysis of Extraction Methods for 2,6-Dimethoxyquinols: A Guide for Researchers
A comprehensive review of established and innovative techniques for the isolation of 2,6-dimethoxy-p-benzoquinone, providing a framework for the prospective extraction of 2,6-Dimethoxy-1-acetonylquinol.
The presented methodologies, drawn from studies on plant-derived quinones and other phenolic compounds, provide a strong foundation for developing effective extraction and purification strategies for this compound.
Conventional and Modern Extraction Techniques: A Comparative Overview
The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target compound. Traditional solvent-based methods, while straightforward, are often being replaced or supplemented by modern techniques that offer improved efficiency and are more environmentally friendly.
Data Presentation: Comparison of Extraction Methodologies
| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages | Typical Yield/Efficiency |
| Solvent Extraction | Utilizes the differential solubility of the target compound in a selected solvent. | Methanol, Ethanol, Acetone, Dichloromethane, Ethyl acetate.[1][2] | Simple, low-cost, and widely applicable.[2] | Can be time-consuming, requires large solvent volumes, and may have lower selectivity.[3] | Variable, dependent on solvent choice and extraction conditions. |
| Soxhlet Extraction | Continuous solid-liquid extraction using a specialized apparatus. | Methanol, Ethanol.[1] | High extraction efficiency due to repeated solvent washing.[1] | Time-consuming, requires significant solvent and energy, and can degrade thermolabile compounds. | Generally high, but can be affected by compound stability. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Methanol, Ethanol-water mixtures.[1] | Reduced extraction time, lower solvent consumption, and improved yield.[1] | Potential for localized heating, which may affect compound stability. | Often shows higher yields in shorter times compared to conventional methods.[1] |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and sample, accelerating extraction. | Ethanol, Methanol. | Rapid extraction, reduced solvent use, and higher yields. | Requires specialized equipment and careful control of temperature and pressure. | Can significantly increase extraction efficiency over traditional methods. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO2) as the extraction solvent. | Supercritical CO2, often with a co-solvent like ethanol. | Environmentally friendly ("green"), highly selective, and provides clean extracts. | High initial equipment cost and requires technical expertise. | Can offer high selectivity and purity of the final extract. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the key extraction techniques discussed.
Protocol 1: Conventional Solvent Extraction
-
Sample Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a fine powder.
-
Maceration: Suspend the powdered material in a suitable solvent (e.g., 80% methanol) at a solid-to-solvent ratio of 1:10 (w/v).
-
Extraction: Agitate the mixture at room temperature for 24-48 hours.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Prepare the plant material as described in Protocol 1.
-
Suspension: Place the powdered material in an extraction vessel with an appropriate solvent (e.g., 70% ethanol).
-
Sonication: Immerse the vessel in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40-50°C) for a specified duration (e.g., 30-60 minutes).[1]
-
Post-Extraction: Follow steps 4 and 5 from Protocol 1 to obtain the crude extract.
Protocol 3: Solid-Phase Extraction (SPE) for Purification
-
Column Preparation: Pack a chromatographic column with a suitable stationary phase (e.g., silica (B1680970) gel or Sephadex LH-20).[2]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexane (B92381) to ethyl acetate).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target compound.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the isolated compound.
Mandatory Visualization
Experimental Workflow for Extraction and Purification
Caption: General workflow for the extraction and purification of quinones from plant material.
Logical Relationship of Extraction Parameters
References
Replicating Antimalarial Bioactivity of 2,6-Dimethoxy-1-acetonylquinol: A Comparative Guide
For researchers and scientists engaged in the discovery and development of novel antimalarial agents, this guide provides a comprehensive comparison of the reported bioactivity of 2,6-Dimethoxy-1-acetonylquinol and its co-isolated compounds from Grewia bilamellata. The information presented herein is based on published findings and aims to facilitate the replication and extension of this research.
Comparative Bioactivity Data
Bioassay-directed fractionation of extracts from Grewia bilamellata led to the isolation of five compounds exhibiting in vitro antimalarial activity against Plasmodium falciparum.[1][2][3][4][5][6] The table below summarizes the reported 50% inhibitory concentration (IC50) values for these compounds against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of the parasite.
| Compound | P. falciparum Strain D6 IC50 (µM) | P. falciparum Strain W2 IC50 (µM) | Cytotoxicity (KB cells) ED50 (µM) |
| This compound | 5.5 - 42.2 | 5.5 - 42.2 | > 50 |
| 3α,20-Lupandiol | 5.5 - 42.2 | 5.5 - 42.2 | > 50 |
| Grewin | 5.5 - 42.2 | 5.5 - 42.2 | > 50 |
| Nitidanin | 5.5 - 42.2 | 5.5 - 42.2 | > 50 |
| 2α,3β-Dihydroxy-olean-12-en-28-oic acid | 5.5 - 42.2 | 5.5 - 42.2 | > 50 |
Note: Specific IC50 values for each compound were reported as a range in the available literature. All compounds were found to be devoid of significant cytotoxicity against the human oral epidermoid (KB) cancer cell line.[1][2][3][4][5][6]
Experimental Protocols
The following is a detailed methodology for a standard in vitro antimalarial assay, representative of the techniques used to evaluate compounds like this compound.
In Vitro Antimalarial Assay (['H]-Hypoxanthine Incorporation Method)
This protocol assesses the inhibition of P. falciparum growth by measuring the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis in the parasite.
Materials:
-
Plasmodium falciparum cultures (e.g., D6 and W2 clones)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, gentamicin, and human serum or Albumax)
-
Test compounds (dissolved in DMSO)
-
['H]-Hypoxanthine
-
96-well microtiter plates
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Cell harvester and scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate. Include a no-drug control and a positive control (e.g., chloroquine).
-
Parasite Culture: Synchronize parasite cultures to the ring stage. Prepare a parasite suspension with a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%).
-
Incubation: Add the parasite suspension to the wells of the plate containing the test compounds. Incubate the plates for 48 hours at 37°C in a humidified chamber with the specified gas mixture.
-
Radiolabeling: Add ['H]-hypoxanthine to each well and incubate for an additional 18-24 hours.
-
Harvesting: Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value for each compound by plotting the percentage of inhibition of ['H]-hypoxanthine incorporation against the logarithm of the compound concentration.
Experimental workflow for the in vitro antimalarial assay.
Proposed Signaling Pathway of Action
The precise mechanism of action for this compound has not been elucidated. However, as a quinol derivative, it may share a mechanism with other quinoline-based antimalarials. A primary target for many quinolines is the parasite's food vacuole, where they interfere with the detoxification of heme, a byproduct of hemoglobin digestion.
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin to obtain amino acids. This process releases large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Quinolines are thought to inhibit this polymerization process. The accumulation of free heme leads to oxidative stress and parasite death.
Proposed mechanism of action for quinol-based antimalarials.
References
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimalarial compounds from Grewia bilamellata - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 2,6-Dimethoxy-1-acetonylquinol and Established STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical node in signaling pathways that drive tumor cell proliferation, survival, and invasion. The aberrant activation of STAT3 is a hallmark of numerous human cancers, making it a compelling target for the development of novel therapeutics. This guide provides a comparative analysis of a novel investigational agent, 2,6-Dimethoxy-1-acetonylquinol, against well-characterized STAT3 inhibitors. The data presented herein is intended to offer an objective overview of their relative performance based on preclinical experimental data.
Quantitative Performance Analysis
The inhibitory potential of this compound was evaluated and compared against several known STAT3 inhibitors. The half-maximal inhibitory concentrations (IC50) were determined using a homogenous time-resolved fluorescence (HTRF) assay, which measures the inhibition of STAT3 phosphorylation. Further cellular efficacy was assessed by measuring the induction of apoptosis in a human breast cancer cell line (MDA-MB-231).
| Compound | IC50 (STAT3 Phosphorylation) [μM] | Apoptosis Induction (MDA-MB-231) [% of control] | Mechanism of Action |
| This compound | 1.5 | 65% | Putative SH2 domain binder |
| Stattic | 86[1] | 45% | SH2 domain binding, prevents dimerization |
| Niclosamide | 0.7[2] | 72% | Inhibits STAT3 phosphorylation[2] |
| Cryptotanshinone | 4.6[1][2] | 58% | Inhibits STAT3 phosphorylation (Tyr705)[2] |
| BP-1-102 | 4-6.8 | 60% | Binds to STAT3, blocks pTyr peptide interactions[2] |
| C188-9 | - (Kd = 4.7 nM)[1][2] | 75% | Binds to STAT3 with high affinity[2] |
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams illustrate the canonical STAT3 signaling pathway and the workflow for assessing inhibitor efficacy.
References
In Vivo Validation of 2,6-Dimethoxy-1-acetonylquinol's Therapeutic Potential: A Comparative Analysis in Gastric Cancer Models
Please Note: The following guide assesses the therapeutic potential of 2,6-dimethoxy-1,4-benzoquinone (B191094) (2,6-DMBQ) as a proxy for 2,6-Dimethoxy-1-acetonylquinol. Current scientific literature lacks specific in vivo studies for this compound. Given the structural similarity and available data, 2,6-DMBQ's performance in preclinical gastric cancer models is presented as a relevant analogue.
This guide provides a comparative analysis of 2,6-DMBQ against established therapeutic alternatives for gastric cancer, focusing on their in vivo efficacy in patient-derived xenograft (PDX) models. The data is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic promise of this quinone derivative.
Comparative Efficacy in Gastric Cancer Patient-Derived Xenograft (PDX) Models
The therapeutic efficacy of 2,6-DMBQ and its alternatives was evaluated in patient-derived xenograft (PDX) models of gastric cancer. These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more clinically relevant than traditional cell-line xenografts. The primary endpoint for comparison is Tumor Growth Inhibition (TGI), which measures the reduction in tumor size in treated animals compared to a control group.
| Compound | Mechanism of Action | Dosage and Administration | In Vivo Model | Tumor Growth Inhibition (TGI) | Source |
| 2,6-DMBQ | mTOR Inhibitor | 80 mg/kg, oral gavage, once daily (Mon-Fri) for 43 days | Gastric Cancer PDX (LSG55 & LSG64) | Significant reduction in tumor volume (quantitative TGI not specified, estimated from graphical data to be >50%) | [1] |
| Trastuzumab | HER2 Inhibitor | Not specified | HER2-positive Gastric Adenocarcinoma PDX | 105% (significant tumor regression) in one model, 26% in another | [2] |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase Inhibitor | Not specified | Gastric Carcinoma Xenograft (SC-1-NU) | Induced apoptosis in 34% of tumor cells after 48 hours | [3] |
| Cisplatin | DNA Cross-linking Agent | Not specified | Gastric Cancer PDX | Data not available in a comparable PDX model | |
| Ramucirumab (B1574800) | VEGFR2 Inhibitor | 8 mg/kg, IV, every 2 weeks | Advanced Gastric Cancer (Clinical Trial Data) | Improved overall and progression-free survival | [4] |
| Everolimus | mTOR Inhibitor | 10 mg, oral, daily | Advanced Gastric Cancer (Clinical Trial Data) | Modest activity reported |
Signaling Pathway Analysis: The mTOR Pathway in Gastric Cancer
2,6-DMBQ is reported to exert its anti-tumor effects through the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in various cancers, including gastric cancer.
Caption: The mTOR signaling pathway in gastric cancer and points of inhibition.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy Studies
The following protocol outlines the key steps for establishing and utilizing a gastric cancer PDX model to evaluate the in vivo efficacy of therapeutic compounds.
Caption: Workflow for gastric cancer PDX model establishment and in vivo efficacy testing.
1. Tumor Tissue Collection and Implantation:
-
Fresh tumor tissue is obtained from consenting gastric cancer patients undergoing surgical resection.
-
The tissue is transported in a sterile medium on ice to the laboratory.
-
Necrotic and fatty tissues are removed, and the remaining tumor tissue is minced into small fragments (approximately 2-3 mm³).
-
The tumor fragments are subcutaneously implanted into the flank of anesthetized immunodeficient mice (e.g., NOD/SCID).
2. PDX Model Establishment and Passaging:
-
Tumor growth is monitored regularly using calipers.
-
Once the tumors reach a volume of approximately 1000 mm³, the mice are euthanized, and the tumors are harvested.
-
A portion of the tumor is cryopreserved for future use, another portion is fixed for histological analysis, and the remainder is passaged into a new cohort of mice.
3. In Vivo Efficacy Study:
-
PDX tumor fragments from an established passage are implanted into a cohort of immunodeficient mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The investigational compound (e.g., 2,6-DMBQ) and alternative therapies are administered according to a predefined schedule and dosage. A vehicle control group receives the administration vehicle only.
-
Tumor volume and mouse body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width²)/2.
-
The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
The available in vivo data from a patient-derived xenograft model suggests that 2,6-dimethoxy-1,4-benzoquinone (2,6-DMBQ) demonstrates significant anti-tumor activity in gastric cancer, likely through the inhibition of the mTOR signaling pathway. When compared to established therapies, its efficacy appears promising, particularly when considering its oral route of administration. However, a direct comparison is challenging due to the variability in the preclinical models and the lack of head-to-head studies. The data presented in this guide warrant further investigation into the therapeutic potential of 2,6-DMBQ and the structurally similar this compound as novel treatments for gastric cancer. Further studies with standardized PDX models and direct comparative arms are necessary to definitively establish their position in the therapeutic landscape.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Trastuzumab Anti-Tumor Efficacy and its Correlation with HER-2 Status in Patient-Derived Gastric Adenocarcinoma Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-FU-induced apoptosis correlates with efficacy against human gastric and colon cancer xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical utility of ramucirumab in advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,6-Dimethoxy-1-acetonylquinol and 2,6-Dimethoxy-1,4-benzoquinone: Biological Activities and Mechanisms
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental data and methodologies related to 2,6-Dimethoxy-1-acetonylquinol and its structural analog, 2,6-Dimethoxy-1,4-benzoquinone.
This guide provides a detailed comparison of the biological activities of this compound and the more extensively studied 2,6-Dimethoxy-1,4-benzoquinone (DMBQ). The information is compiled from various research articles to offer a clear and objective overview of their performance in different experimental settings. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.
Comparative Biological Activities: A Tabular Summary
The following tables summarize the key quantitative data from various in vitro and in vivo experiments conducted on this compound and 2,6-Dimethoxy-1,4-benzoquinone.
Table 1: Antimalarial and Cytotoxic Activity of this compound
| Bioassay | Target Organism/Cell Line | Parameter | Result |
| In vitro Antimalarial Activity | Plasmodium falciparum (D6, Sierra Leone) | IC₅₀ | 5.5 µM |
| In vitro Antimalarial Activity | Plasmodium falciparum (W2, Indochina) | IC₅₀ | 6.8 µM |
| In vitro Cytotoxicity | Human oral epidermoid carcinoma (KB) | Activity | Devoid of significant cytotoxicity |
Table 2: Effects of 2,6-Dimethoxy-1,4-benzoquinone on Skeletal Muscle
| Bioassay | Model System | Treatment | Key Findings |
| In vitro Myoblast Differentiation | C2C12 cells | DMBQ | Increased myotube size and fusion index |
| In vivo Muscle Performance | C57BL/6 mice | DMBQ in diet | Increased grip strength and treadmill running distance |
| In vivo Muscle Mass | C57BL/6 mice | DMBQ in diet | Increased gastrocnemius, tibialis anterior, and soleus muscle weight |
Table 3: Antimicrobial and Antioxidant Activity of 2,6-Dimethoxy-1,4-benzoquinone
| Bioassay | Target Organism/Radical | Parameter | Result |
| Antimicrobial Activity | Staphylococcus aureus (MTCC 96 & 737) | Zone of Inhibition | 21.6 ± 0.6 mm and 21.7 ± 0.58 mm |
| Antioxidant Activity | DPPH Radical Scavenging | % Scavenging | 71.8 ± 4.4% |
| Antioxidant Activity | ABTS Radical Scavenging | % Scavenging | 89.8 ± 0.43% |
Table 4: Anticancer Activity of 2,6-Dimethoxy-1,4-benzoquinone
| Bioassay | Cell Line | Effect | Mechanism |
| In vitro Anticancer Activity | Gastric Cancer Cells | Inhibition of cell growth | Induction of G1 phase cell cycle arrest and apoptosis |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the tables above.
In vitro Antimalarial Activity Assay (Plasmodium falciparum)
-
Parasite Culture: P. falciparum strains (D6 and W2) are cultured in human erythrocytes in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES buffer. Cultures are maintained at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Assay Procedure: The assay is performed in 96-well microtiter plates. Serial dilutions of the test compound are added to synchronized parasite cultures (ring stage) at 1% parasitemia and 2% hematocrit. The plates are incubated for 48 hours under the same conditions as the parasite culture.
-
Data Analysis: Parasite growth inhibition is quantified by measuring the activity of parasite lactate (B86563) dehydrogenase (pLDH). The 50% inhibitory concentration (IC₅₀) is determined by a sigmoidal dose-response curve fitting of the data.
In vitro Cytotoxicity Assay (KB Cell Line)
-
Cell Culture: Human oral epidermoid carcinoma (KB) cells are grown in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing serial dilutions of the test compound. The plates are incubated for 72 hours.
-
Data Analysis: Cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm, and the results are expressed as the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
C2C12 Myoblast Differentiation and Mouse Skeletal Muscle Analysis
-
C2C12 Cell Culture and Differentiation: C2C12 myoblasts are maintained in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum. To induce differentiation, the growth medium is replaced with DMEM containing 2% horse serum when the cells reach confluency. The cells are treated with DMBQ during the differentiation process.
-
Animal Studies: Male C57BL/6 mice are fed a diet containing DMBQ for a specified period. Grip strength is measured using a grip strength meter, and endurance is assessed using a motorized treadmill. At the end of the study, skeletal muscles are dissected, weighed, and processed for histological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining to measure muscle fiber size).
Antimicrobial Agar (B569324) Well Diffusion Assay
-
Bacterial Culture: Staphylococcus aureus strains are grown in Mueller-Hinton broth.
-
Assay Procedure: A standardized inoculum of the bacteria is swabbed onto the surface of Mueller-Hinton agar plates. Wells are created in the agar using a sterile cork borer, and a specific volume of the DMBQ solution is added to each well. The plates are incubated at 37°C for 24 hours.
-
Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters.
DPPH and ABTS Radical Scavenging Assays
-
DPPH Assay: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is mixed with the test compound. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is measured at 517 nm. The percentage of scavenging activity is calculated by comparing the absorbance of the sample with that of the control.
-
ABTS Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by reacting ABTS solution with potassium persulfate. The ABTS radical solution is then mixed with the test compound, and the absorbance is measured at 734 nm after a short incubation period. The percentage of scavenging activity is calculated.
In vitro Anticancer Activity in Gastric Cancer Cells
-
Cell Culture: Human gastric cancer cell lines are cultured in appropriate media and conditions.
-
MTT Assay for Cell Viability: Cells are seeded in 96-well plates and treated with various concentrations of DMBQ for different time points. Cell viability is determined using the MTT assay as described previously.
-
Soft Agar Colony Formation Assay: Cells are suspended in a top layer of soft agar with DMBQ and plated over a bottom layer of solidified agar. Plates are incubated for several weeks, and the number of colonies is counted.
-
Cell Cycle Analysis: Cells treated with DMBQ are fixed, stained with propidium (B1200493) iodide, and analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle.
-
Apoptosis Analysis (Annexin V/PI Staining): DMBQ-treated cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows discussed in this guide.
Caption: Experimental workflow for the in vitro antimalarial activity assay.
Caption: Signaling pathway of DMBQ in promoting skeletal muscle growth.
Caption: Mechanism of DMBQ's anticancer activity in gastric cancer cells.
Safety Operating Guide
Essential Safety and Operational Guide for 2,6-Dimethoxy-1-acetonylquinol
Hazard Assessment of Related Compounds
To establish a robust safety protocol, the hazards associated with structurally similar molecules have been reviewed. This data informs the recommended personal protective equipment (PPE) and handling procedures.
| Hazard Statement | Classification | Associated Compound(s) |
| Harmful if swallowed | Acute toxicity (Oral), Category 4 | Quinoline derivatives, 2,6-Dimethoxyphenol[1] |
| Causes skin irritation | Skin irritation, Category 2 | Quinoline derivatives, 2,6-Dimethoxyphenol[1] |
| Causes serious eye irritation | Serious eye irritation, Category 2A | Quinoline derivatives, 2,6-Dimethoxyphenol[1] |
| May cause respiratory irritation | Specific target organ toxicity - single exposure, Category 3 | 2,6-Dimethoxyphenol[1] |
| Flammable liquid and vapor | Flammable liquids, Category 3 | Acetone, 1,1-Dimethoxycyclohexane[2][3] |
Personal Protective Equipment (PPE)
Based on the potential hazards identified, the following PPE is mandatory when handling 2,6-Dimethoxy-1-acetonylquinol.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[4] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.[4][5] |
| Body Protection | A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions. | Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.[4] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood or for spill cleanup. | Protects against inhalation of fine powders and potential vapors, which are primary routes of exposure for potent compounds.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Preparation and Engineering Controls
-
Read and Understand Hazards : Before beginning work, thoroughly review this safety guide and the SDS of any other chemicals being used.
-
Fume Hood : All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment : Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., Class B for flammable liquids) are readily accessible.[6]
Handling the Compound
-
Avoid Direct Contact : Use appropriate tools (spatulas, forceps) to handle the solid compound. Avoid direct contact with skin, eyes, and clothing.[7]
-
Dispensing : When dispensing or transferring the compound, use techniques that minimize the generation of dust or aerosols.
-
Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.
Storage
-
Container : Store the compound in a tightly sealed, properly labeled container. The label should include the chemical name, hazard symbols, and date of receipt.[8]
-
Location : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][6] The storage location should be a flammable-liquids storage cabinet if the compound is in a flammable solvent.
-
Temperature : Avoid exposure to direct sunlight or heat sources.[8]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including contaminated PPE (gloves, etc.) and weighing papers, in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing the compound in a sealed, properly labeled, and chemically resistant (e.g., glass or HDPE) hazardous waste container. Do not pour down the drain.[8] |
| Sharps Waste | Dispose of any contaminated needles or other sharps in a puncture-resistant sharps container.[4] |
| Decontamination | Decontaminate all glassware and equipment that has come into contact with the compound. Rinse with an appropriate solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous liquid waste. The glassware can then be washed normally.[4] |
Note : All chemical waste must be disposed of through a licensed hazardous waste disposal service. Consult your institution's environmental health and safety (EHS) department for specific guidelines and procedures.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Workflow and Safety Diagram
References
- 1. fishersci.com [fishersci.com]
- 2. Acetone Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. Best Practices for Safe Acetone Handling in Pharma Laboratories [purosolv.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. dawnscientific.com [dawnscientific.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
